Product packaging for 8-Aza-7-bromo-7-deazaguanosine(Cat. No.:)

8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12105241
M. Wt: 362.14 g/mol
InChI Key: IFDHGJWXTTXQDU-UHFFFAOYSA-N
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Description

8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2) is a structurally modified purine nucleoside analog of significant interest in medicinal chemistry and anticancer research. Its molecular formula is C 10 H 12 BrN 5 O 5 and it has a molar mass of 362.14 g/mol . This compound belongs to the class of 8-aza-7-deazapurine nucleosides, which are characterized by the exchange of the C8 and N7 atoms in the natural purine structure. This modification makes these nucleosides excellent substrates for bio-enzymes and ideal mimics of canonical purines, allowing them to be incorporated into DNA or RNA . The specific bromine substitution at the 7-position is a key feature, as it provides a versatile handle for further chemical derivatization via cross-coupling reactions and can significantly influence the properties of biomolecules . The primary researched bioactivity of this compound is its broad antitumor activity , particularly targeting indolent lymphoid malignancies . Its anticancer mechanisms are thought to rely on the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . Beyond its direct antitumor applications, this analog and its related derivatives are valuable tools in bioconjugation and oligonucleotide research. The 7-halogeno substituent is known to increase the thermal stability of DNA duplexes when incorporated , and the bromo group can be used for "Click" chemistry conjugation, facilitating the development of labeled probes and other functional biomolecules . This product is intended For Research Use Only and is not for human, diagnostic, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrN5O5 B12105241 8-Aza-7-bromo-7-deazaguanosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

362.14 g/mol

IUPAC Name

6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)

InChI Key

IFDHGJWXTTXQDU-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic protocols for 8-Aza-7-bromo-7-deazaguanosine, a modified nucleoside of interest to researchers in drug development and chemical biology. The synthesis involves a multi-step process encompassing the construction of the core heterocyclic base, regioselective bromination, glycosylation, and subsequent deprotection. This document outlines the detailed methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathways.

Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a convergent approach. The core strategy involves the initial synthesis of a protected 8-aza-7-deazaguanine derivative, followed by bromination at the 7-position. This halogenated base is then glycosylated with a protected ribofuranose or deoxyribofuranose sugar. The final step involves the removal of protecting groups to yield the target nucleoside. A key challenge lies in the regioselective bromination and the efficiency of the subsequent palladium-catalyzed cross-coupling reactions, which can be sensitive to the protecting groups on the purine (B94841) ring.[1]

A common precursor for the synthesis of 8-aza-7-deazaguanosine derivatives is 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.[1] Halogenated analogues, such as those with iodo or bromo substituents, serve as key intermediates for further derivatization.[1]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Synthesis of Protected 8-Aza-7-deazaguanine Core B Regioselective Bromination at C7 Position A->B Halogenation C Glycosylation with Protected Sugar B->C Coupling D Deprotection of Nucleoside C->D Removal of Protecting Groups E Purification and Characterization D->E Chromatography F This compound (Final Product) E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the key experimental steps involved in the synthesis.

Synthesis of a Key Intermediate: 7-Bromo-8-aza-7-deazaguanosine Derivative

A plausible route to this compound involves the glycosylation of a pre-brominated 8-aza-7-deazapurine base. An alternative, and often more challenging route, is the direct bromination of an existing 8-aza-7-deazaguanosine nucleoside. The following protocol is a composite based on methodologies for related compounds.[1][2]

Step 1: Synthesis of the Protected 8-Aza-7-deazapurine Base

The synthesis often starts from commercially available or readily prepared pyrazolo[3,4-d]pyrimidine derivatives. For instance, 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be utilized as a starting material.[1]

Step 2: Glycosylation

Glycosylation of the brominated heterocyclic base is a critical step. Different protocols can be employed, including the use of Lewis acids like BF₃·OEt₂ at elevated temperatures.[1]

Illustrative Glycosylation Reaction:

Glycosylation_Reaction cluster_reactants Reactants cluster_products Products Base 7-Bromo-8-aza-7-deaza- guanine Derivative Reagents Lewis Acid (e.g., BF₃·OEt₂) Solvent (e.g., Acetonitrile) Heat Sugar Protected Ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) Protected_Nucleoside Protected this compound Reagents->Protected_Nucleoside

Caption: Schematic of the glycosylation reaction.

Protocol:

  • Suspend the 7-bromo-8-aza-7-deazaguanine derivative (1.0 eq) in dry acetonitrile.

  • Add the protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 95 °C).

  • Add freshly distilled boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise with stirring.

  • Continue stirring at reflux for a specified time (e.g., 15 minutes), monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture and quench appropriately.

  • Purify the product using column chromatography.

Step 3: Deprotection

The final step involves the removal of the protecting groups from both the sugar and the base moieties. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or ammonium (B1175870) hydroxide.

Protocol:

  • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by chromatography.

Alternative Strategy: Bromination of 8-Aza-7-deazaguanosine

Direct bromination of the pre-formed nucleoside can be challenging due to the potential for multiple bromination sites and degradation of the starting material. However, with careful control of reaction conditions, it can be a viable route.

Protocol for Bromination:

  • Dissolve the protected 8-aza-7-deazaguanosine in a suitable solvent (e.g., dichloromethane).

  • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction closely by TLC or HPLC to avoid over-bromination.

  • Upon completion, quench the reaction and purify the brominated nucleoside.

It has been noted that an electron-donating group, such as a free amino group on the pyrimidine (B1678525) ring, can promote dibromination at both the 7 and 8 positions of a 7-deazapurine system.[2] Therefore, protection of the amino group may be necessary for regioselective monobromination at the 7-position.

Quantitative Data Summary

The following table summarizes typical yields for reactions involved in the synthesis of related 8-aza-7-deazapurine nucleosides. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Reaction StepStarting MaterialsProductReagentsTypical YieldReference
Glycosylation6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, Protected RiboseProtected NucleosideBF₃·OEt₂, AcetonitrileNot explicitly stated for bromo derivative, but related reactions proceed.[1]
DeprotectionProtected 6-methoxy Nucleoside8-aza-7-deazaguanosine derivativeaq. KOHHigh[1]
Cross-Coupling (of iodo derivative)7-iodo-8-aza-7-deaza-6-methoxy nucleoside7-phenyl derivativePhenylboronic acid, Pd(PPh₃)₄80%[1]
Cross-Coupling (of iodo derivative)7-iodo-8-aza-7-deaza-6-methoxy nucleoside7-alkynyl derivativeAlkyne, Sonogashira coupling reagentsHigh[1]

Note: The yields for the direct synthesis of this compound are not explicitly detailed in the provided search results and would need to be empirically determined.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical progression of the chemical synthesis can be represented as a decision tree, highlighting key choices in the synthetic route.

Synthetic_Strategy_Decision Start Start: Desired Product: This compound Route_Choice Choose Synthetic Route Start->Route_Choice Route_A Route A: Brominate then Glycosylate Route_Choice->Route_A Convergent Route_B Route B: Glycosylate then Brominate Route_Choice->Route_B Linear Brominate_Base Brominate Pyrazolo[3,4-d]pyrimidine Core Route_A->Brominate_Base Glycosylate_Base Glycosylate Pyrazolo[3,4-d]pyrimidine Core Route_B->Glycosylate_Base Glycosylate_Bromo_Base Glycosylate 7-Bromo Base Brominate_Base->Glycosylate_Bromo_Base Deprotect_A Deprotect to Final Product Glycosylate_Bromo_Base->Deprotect_A End End Product Deprotect_A->End Brominate_Nucleoside Brominate Protected Nucleoside Glycosylate_Base->Brominate_Nucleoside Deprotect_B Deprotect to Final Product Brominate_Nucleoside->Deprotect_B Deprotect_B->End

Caption: Decision diagram for the synthetic strategy of this compound.

This guide provides a foundational understanding of the synthetic approaches toward this compound, based on available literature for related compounds. Researchers should optimize the described conditions for their specific substrates and desired scale.

References

An In-depth Technical Guide to the Core Mechanism of Action of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog belonging to the 8-aza-7-deazapurine class of compounds. While direct and extensive research on this specific molecule is limited, a comprehensive analysis of structurally related compounds and the broader class of 7-deazaguanosine (B17050) analogs allows for the elucidation of a putative mechanism of action. This technical guide synthesizes the available data to propose that this compound primarily functions as an immunomodulatory agent, likely through the activation of endosomal Toll-like receptors (TLRs), leading to the induction of type I interferons and other cytokines. This activity profile suggests its potential as an antiviral and anti-neoplastic agent. This document provides a detailed overview of its proposed mechanism, supporting data from related compounds, relevant experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the purine (B94841) or pyrimidine (B1678525) base and the sugar moiety can lead to compounds with potent and selective biological activities. The 8-aza-7-deazapurine scaffold, in particular, has been a subject of interest due to the diverse biological activities exhibited by its derivatives, including antiparasitic, antitumor, and antiviral effects[1]. This compound, a member of this family, is characterized by the substitution of the C7 carbon with a nitrogen atom and the C8 carbon with a nitrogen, along with a bromine atom at the 7-position of the purine analog base. While direct studies on this compound are not abundant in publicly available literature, its structural similarity to other immunomodulatory and cytotoxic 7-deazaguanosine analogs provides a strong basis for proposing its mechanism of action.

Proposed Mechanism of Action: Immunomodulation via Toll-Like Receptor Agonism

The primary proposed mechanism of action for this compound is the activation of the innate immune system through agonism of endosomal Toll-like receptors (TLRs), particularly TLR7 and/or TLR8. These receptors are key pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses. Small molecule nucleoside analogs can mimic these natural ligands and trigger a potent immune response.

The proposed signaling cascade initiated by this compound is as follows:

  • Cellular Uptake and Endosomal Localization: As a nucleoside analog, it is likely transported into the cell via nucleoside transporters. It then localizes to the endosomal compartment where TLR7 and TLR8 are expressed.

  • TLR Agonism: this compound is hypothesized to bind to and activate TLR7 and/or TLR8.

  • MyD88-Dependent Signaling: Upon activation, TLRs recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade.

  • Activation of Transcription Factors: The MyD88-dependent pathway leads to the activation of two key families of transcription factors:

    • Nuclear Factor-kappa B (NF-κB): This leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

    • Interferon Regulatory Factors (IRFs), particularly IRF7: This leads to the robust production of type I interferons (IFN-α and IFN-β).

  • Antiviral and Antitumor Effects: The secreted type I interferons then act in an autocrine and paracrine manner to induce an antiviral state in surrounding cells by upregulating the expression of numerous interferon-stimulated genes (ISGs). These ISGs encode proteins that inhibit various stages of viral replication. Furthermore, the induced cytokines and activation of immune cells such as natural killer (NK) cells can contribute to an antitumor response.

This proposed mechanism is supported by studies on closely related compounds like 8-chloro-7-deazaguanosine, which has been shown to exert its antiviral effects through the induction of interferon[2][3].

Quantitative Data

While comprehensive quantitative data for this compound is not available, a study on a series of 8-aza-7-deazapurine nucleoside derivatives provides valuable insight into its potential anti-proliferative activity.

CompoundCell LineAssayEndpointValueReference
7-bromo-8-aza-7-deazaguanosine analogueA549 (Human Lung Carcinoma)Proliferation InhibitionIC50Not specified, but showed inhibitory activity[1]
7-iodo-8-aza-7-deazaadenosine derivative (Compound 8)A549 (Human Lung Carcinoma)Proliferation InhibitionIC507.68 µM[1]

Note: The original study synthesized a 7-bromo-8-aza-7-deazaguanosine analogue (compound 4) and tested its anticancer activity, but the specific IC50 value was not provided in the text, although inhibitory activity was mentioned. The IC50 value for a related 7-iodo derivative is included for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully elucidate and confirm the proposed mechanism of action of this compound.

In Vitro Proliferation Inhibition Assay

This protocol is adapted from the methodology used to evaluate the anticancer activity of related 8-aza-7-deazapurine nucleoside derivatives[1].

  • Cell Culture: Human cancer cell lines (e.g., A549 human lung carcinoma, MDA-MB-231 human breast cancer) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 4,000-5,000 cells per well.

    • After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., in a serial dilution from 100 µM to 0.01 nM). A vehicle control (e.g., DMSO) is also included.

    • The cells are exposed to the compound for 72 hours.

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TLR Activation Assay using HEK-Blue™ Reporter Cells

This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) to determine if this compound is an agonist for these receptors. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells are maintained according to the manufacturer's instructions, typically in DMEM with 10% FBS, Pen-Strep, and a selective antibiotic.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of ~25,000 cells per well in HEK-Blue™ Detection medium.

    • Cells are stimulated with various concentrations of this compound. A known TLR7 agonist (e.g., Imiquimod) and a TLR8 agonist (e.g., R848) are used as positive controls, and a vehicle control is also included.

    • The plate is incubated at 37°C in a 5% CO2 incubator for 16-24 hours.

    • SEAP activity in the supernatant is measured by a colorimetric reaction, with the absorbance read at 620-655 nm using a spectrophotometer.

  • Data Analysis: An increase in SEAP activity compared to the vehicle control indicates activation of the TLR signaling pathway. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.

Interferon-β (IFN-β) Production Assay (ELISA)

This protocol outlines the measurement of IFN-β secreted by immune cells, such as human peripheral blood mononuclear cells (PBMCs), in response to treatment with this compound.

  • Cell Culture: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Assay Procedure:

    • PBMCs are seeded in a 96-well plate.

    • Cells are treated with various concentrations of this compound. A positive control (e.g., R848) and a vehicle control are included.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of IFN-β in the supernatant is quantified using a commercial Human IFN-β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of IFN-β is determined by comparing the optical density of the samples to a standard curve generated with recombinant human IFN-β.

Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

This protocol measures the upregulation of ISGs in response to the interferon produced upon treatment with this compound.

  • Cell Culture and Treatment: A suitable cell line (e.g., A549) is treated with this compound for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a commercial RNA isolation kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • qPCR is performed using the synthesized cDNA, gene-specific primers for selected ISGs (e.g., OAS1, MX1, ISG15), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye such as SYBR Green or a probe-based system is used for detection.

    • The thermal cycling conditions are optimized for the specific primers and instrument used.

  • Data Analysis: The relative expression of the target ISG is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 IRAKs->IRF7 Activates IKK_complex IKK complex TRAF6->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates p_IRF7 p-IRF7 IRF7->p_IRF7 Phosphorylation p_IRF7_n p-IRF7 p_IRF7->p_IRF7_n Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Genes Induces Transcription IFN_Genes Type I Interferon Genes p_IRF7_n->IFN_Genes Induces Transcription 8_Aza_7_bromo 8-Aza-7-bromo- 7-deazaguanosine 8_Aza_7_bromo->TLR7_8 Binds and Activates

Caption: Proposed TLR7/8 signaling pathway activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HEK-Blue, PBMCs) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay TLR_Assay TLR Activation Assay (HEK-Blue) Compound_Treatment->TLR_Assay ELISA IFN-β ELISA Compound_Treatment->ELISA RT_qPCR ISG RT-qPCR Compound_Treatment->RT_qPCR IC50 IC50 Calculation Proliferation_Assay->IC50 EC50 EC50 Calculation TLR_Assay->EC50 Cytokine_Quant Cytokine Quantification ELISA->Cytokine_Quant Gene_Expression Relative Gene Expression RT_qPCR->Gene_Expression

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, a strong hypothesis can be formulated based on the well-established activities of structurally related 7-deazaguanosine analogs. The most probable mechanism involves the activation of innate immune signaling pathways through agonism of endosomal Toll-like receptors, leading to the production of type I interferons and other pro-inflammatory cytokines. This immunomodulatory activity likely underpins its potential as both an antiviral and an anticancer agent. The experimental protocols detailed in this guide provide a clear roadmap for future research to definitively elucidate the molecular targets and signaling pathways of this promising compound. Further investigation is warranted to fully characterize its therapeutic potential and to explore its structure-activity relationships for the development of more potent and selective analogs.

References

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Synthesis, History, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 8-Aza-7-bromo-7-deazaguanosine, a synthetic nucleoside analogue belonging to the 8-aza-7-deazapurine class. This class of compounds is of significant interest to the scientific community due to their diverse biological activities, including potential anticancer, antiviral, and antibacterial properties.[1] This document details the synthetic pathways, experimental protocols, and available biological data to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction and Background

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues where the nitrogen and carbon atoms at positions 8 and 7, respectively, of the purine ring are interchanged. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule compared to natural purines, making them valuable tools for probing biological systems and as potential therapeutic agents.[1] The introduction of a bromine atom at the 7-position further modifies the molecule's properties, potentially influencing its interaction with biological targets.

The broader family of 8-aza-7-deazapurines has been explored for a variety of therapeutic applications. For instance, these compounds are known to be substrates for various enzymes involved in nucleoside metabolism, allowing for their intracellular activation and incorporation into nucleic acids.[1] This incorporation can disrupt the normal processes of DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Discovery and History

The synthesis of a range of 8-aza-7-deaza purine nucleoside derivatives, including a "7-bromo-8-aza-7-deazaguanosine analogue 4," was detailed in a 2019 publication by Ren et al.[1] This research focused on the development of novel nucleoside-based therapeutics and explored the glycosylation of various pyrazolo[3,4-d]pyrimidine bases. While this paper provides a key modern synthesis, the historical first synthesis of this specific bromo-derivative is not definitively established in currently available literature, suggesting it may be a relatively recent compound of interest primarily for structure-activity relationship studies within this chemical series.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of a heterocyclic base followed by glycosylation and subsequent chemical modifications. The protocol described by Ren et al. (2019) serves as a representative example.[1]

Synthesis of the Heterocyclic Base

The core heterocyclic structure, a substituted pyrazolo[3,4-d]pyrimidine, is typically synthesized from simpler starting materials. For the bromo-derivative, a key precursor is 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1]

Glycosylation

The coupling of the heterocyclic base with a protected ribose or deoxyribose sugar is a critical step. Various glycosylation methods can be employed, with the choice of method influencing the yield and the ratio of N9- to N8-glycosylated products.[1]

Final Modifications

Following glycosylation and deprotection steps, the final modifications are made to yield this compound. A key transformation involves the deprotection of a precursor compound. For example, the deprotection of compound 27 with NH3/MeOH at 120 °C led to the formation of the 7-bromo-8-aza-7-deazaguanosine analogue 4, where a bromo-group at the 2-position was substituted with an amino group.[1]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound A Starting Materials (e.g., 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) B Glycosylation with Protected Ribose A->B Reaction C Formation of Glycosylated Intermediate B->C Coupling D Deprotection and Final Modification C->D Chemical Transformation E Purification and Characterization D->E Workup F This compound E->F Isolation

Caption: Synthetic workflow for this compound.

Biological Activity and Data

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent. The study by Ren et al. (2019) evaluated a series of newly synthesized 8-aza-7-deaza purine nucleoside derivatives against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines.[1]

While a comprehensive set of quantitative data for this compound is not available in the cited literature, the study noted that some of the other modified derivatives showed more promising activity.[1] For context, the reported cytotoxic activities of related compounds from this study are summarized in the table below.

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)
2 >100>100
6 >100>100
8 7.68>100
9 >100>100
10 >100>100
Data from Ren et al., 2019. The activity of the 7-bromo-8-aza-7-deazaguanosine analogue was not explicitly quantified in the primary publication, suggesting it was not among the more active compounds in this series.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of related 8-aza-7-deazapurine nucleosides, a plausible mechanism involves its intracellular conversion to the corresponding triphosphate, which can then interact with DNA polymerases and be incorporated into growing DNA chains.

A 2016 study by Taniguchi et al. on 8-halo-7-deaza-2'-deoxyguanosine triphosphates (though not the 8-aza variant) demonstrated that these analogues are recognized by DNA polymerases, although their incorporation efficiency can be low. This suggests that the presence of the halogen at the 7-position and the altered purine core can affect the interaction with the polymerase active site.

Postulated Mechanism of Action

cluster_moa Postulated Mechanism of Action A This compound (extracellular) B Cellular Uptake A->B C Intracellular Anabolism (phosphorylation) B->C D This compound Triphosphate C->D E Interaction with DNA Polymerase D->E F Incorporation into DNA E->F G Chain Termination / DNA Damage F->G H Apoptosis / Cell Cycle Arrest G->H

Caption: Postulated intracellular activation and mechanism of action.

The incorporation of such a modified nucleoside into DNA would likely lead to disruptions in DNA structure and function, potentially triggering cellular stress responses, cell cycle arrest, and ultimately apoptosis. The specific signaling pathways activated by this process would be a subject for further investigation.

Future Directions

While the currently available data suggests that this compound may not be a lead candidate for anticancer therapy from the series studied by Ren et al., its synthesis and characterization provide valuable structure-activity relationship information for the broader class of 8-aza-7-deazapurine nucleosides. Future research could explore:

  • Antiviral and Antibacterial Screening: Given the broad spectrum of activity of this class of compounds, evaluating this compound against a panel of viruses and bacteria could reveal other potential therapeutic applications.

  • Enzyme Inhibition Studies: Investigating the inhibitory activity of the triphosphate form against various viral and cellular DNA and RNA polymerases could provide more detailed mechanistic insights.

  • Structural Biology: Co-crystallization of the triphosphate analogue with a DNA polymerase could elucidate the specific molecular interactions that govern its recognition and incorporation.

  • Further Chemical Modification: The bromine atom at the 7-position serves as a useful chemical handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of novel analogues with potentially improved biological activity.

Conclusion

This compound is a synthetically accessible member of the promising 8-aza-7-deazapurine class of nucleoside analogues. While its anticancer activity appears to be modest based on initial screenings, its study contributes to a deeper understanding of the structure-activity relationships within this compound family. The detailed synthetic protocols and the postulated mechanism of action presented in this guide provide a solid foundation for future research aimed at developing more potent and selective therapeutic agents based on the 8-aza-7-deazapurine scaffold.

References

Structure Elucidation of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure elucidation of 8-Aza-7-bromo-7-deazaguanosine, a modified nucleoside with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. It details the synthetic pathways, spectroscopic analysis, and general mechanisms of action relevant to this class of compounds.

Introduction

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The replacement of the C8 and N7 atoms in the purine ring with a nitrogen and a carbon atom, respectively, alters the electronic and steric properties of the nucleobase, leading to unique interactions with biological targets.[1] The introduction of a bromine atom at the 7-position further modifies the molecule's properties and provides a handle for further chemical modifications.[1] This guide focuses on the structural characterization of this compound, providing a detailed account of the synthetic procedures and analytical techniques employed in its identification.

Synthesis and Characterization

The synthesis of this compound analogues involves a multi-step process starting from appropriately substituted pyrazolo[3,4-d]pyrimidine precursors.[1] The structural confirmation of the final compound and its intermediates relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of a 7-bromo-8-aza-7-deazaguanosine analogue (compound 4 ) has been reported through the deprotection of a 2-bromo-6-methoxy precursor.[1] The key steps involve the glycosylation of a brominated 8-aza-7-deazapurine base followed by chemical modifications to yield the final guanosine (B1672433) analogue.

G cluster_synthesis Synthetic Pathway to 7-bromo-8-aza-7-deazaguanosine analogue 4 A 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Purine base C) C Glycosylation A->C B Protected Ribofuranose B->C D Compound 27 (Protected 2,7-dibromo-8-aza-7-deazapurine nucleoside) C->D Formation of N-glycosidic bond E Deprotection with NH3/MeOH at 120 °C D->E F Compound 4 (7-bromo-8-aza-7-deazaguanosine analogue) E->F Substitution of 2-bromo with NH2 and deprotection

Caption: Synthetic route to 7-bromo-8-aza-7-deazaguanosine analogue 4.

Spectroscopic Data

Table 1: ¹H NMR Data of a Related 8-Aza-7-deazapurine Nucleoside

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-amino-8-aza-7-deazaadenosine (5) DMSO-d68.98, 8.50 (br, 1H, NH), 8.10, 7.86 (br, 1H, NH), 6.23 (br, 1H, NH), 6.01 (br, 1H, NH), 5.93 (d, J = 4.4 Hz, 1H, 1′-H), 5.25 (d, J = 5.6 Hz, 1H, 2′-OH), 5.01 (d, J = 4.0 Hz, 1H, 3′-OH), 4.78–4.96(m, 1H, 5′-OH), 4.55–4.74 (m, 1H, NH), 4.40–4.54 (m, 1H, 2′-H), 4.07–4.24 (m, 1H, 3′-H), 3.76–3.92 (m, 1H, 4′-H), 3.36–3.58 (m, 2H, 5′-H)[1]

Table 2: Mass Spectrometry Data of a Related 8-Aza-7-deazapurine Nucleoside

CompoundIonization ModeCalculated [M+H]⁺Found [M+H]⁺
2-amino-8-aza-7-deazaadenosine (5) ESI298.1264298.1265[1]

Experimental Protocols

The successful synthesis and characterization of this compound and its analogues require meticulous experimental procedures.

Synthesis of 7-bromo-8-aza-7-deazaguanosine analogue (4)

The synthesis of the target analogue is achieved through the deprotection of compound 27 (a protected 2,7-dibromo-8-aza-7-deazapurine nucleoside).[1]

Procedure:

  • Compound 27 is deprotected using a solution of ammonia (B1221849) in methanol (B129727) (NH₃/MeOH).

  • The reaction mixture is heated to 120 °C in a sealed vessel.

  • During this process, the bromo-substituent at the 2-position is substituted by an amino group, and the protecting groups on the ribose moiety are removed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the 7-bromo-8-aza-7-deazaguanosine analogue 4 .[1]

NMR Spectroscopy

NMR spectra are recorded on a 400 MHz or higher field spectrometer.[1]

¹H NMR:

  • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹³C NMR:

  • The spectrum is acquired using a proton-decoupled pulse sequence.

  • Chemical shifts are referenced to the solvent peak.

2D NMR (HMBC):

  • Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish long-range correlations between protons and carbons, which is crucial for assigning the glycosylation site (N⁸ vs. N⁹).[1]

Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2]

  • The sample is dissolved in a suitable solvent (e.g., methanol).

  • The solution is infused into the ESI source.

  • Data is acquired in positive ion mode.

  • The measured mass-to-charge ratio (m/z) is compared with the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Structure Elucidation Workflow

The definitive identification of this compound relies on a systematic workflow integrating synthesis and various analytical techniques.

G cluster_workflow Structure Elucidation Workflow A Synthesis of Target Compound and Intermediates B Purification (Column Chromatography, TLC) A->B C Mass Spectrometry (HRMS) - Elemental Composition B->C D 1D NMR Spectroscopy (¹H, ¹³C) - Functional Groups - Basic Structure B->D F X-ray Crystallography (for suitable crystals) - Unambiguous 3D Structure B->F G Structure Confirmation C->G E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity - Glycosylation Site D->E E->G F->G

Caption: General workflow for the structure elucidation of novel nucleosides.

Biological Activity and Signaling Pathways

8-Aza-7-deazapurine nucleosides have been reported to exhibit significant anticancer activity.[1] The general mechanism of action for many nucleoside analogues involves their intracellular activation and subsequent interference with nucleic acid metabolism.

General Anticancer Mechanism of Nucleoside Analogues

Nucleoside analogues typically enter the cell via nucleoside transporters and are then phosphorylated by intracellular kinases to their active triphosphate forms.[3] These triphosphates can then inhibit DNA and/or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination and induction of apoptosis.[4]

G cluster_pathway General Anticancer Signaling Pathway for Nucleoside Analogues A This compound (extracellular) B Nucleoside Transporter A->B C This compound (intracellular) B->C Cellular Uptake D Kinases C->D E Mono-, Di-, and Triphosphate Analogues D->E Phosphorylation F Inhibition of DNA/RNA Polymerases E->F G Incorporation into DNA/RNA E->G I Apoptosis F->I H Chain Termination / DNA Damage G->H H->I

Caption: Generalized mechanism of action for nucleoside analogue anticancer drugs.

Conclusion

The structure elucidation of this compound is a multifaceted process that combines organic synthesis with advanced spectroscopic analysis. While specific spectral data for this exact compound is limited in the public domain, the established methodologies and data from closely related analogues provide a robust framework for its characterization. The potential of 8-aza-7-deazapurine nucleosides as therapeutic agents underscores the importance of continued research in this area, including the detailed investigation of their mechanisms of action and structure-activity relationships.

References

Spectroscopic and Synthetic Profile of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside of interest in medicinal chemistry and drug discovery. The information is compiled from published research, offering a centralized resource for professionals engaged in the development of novel therapeutics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification and characterization of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusDescriptionExpected Chemical Shifts (δ ppm)
¹H NMR Protons of the ribose sugar moiety and the purine base.Data available in supplementary materials of cited literature[1].
¹³C NMR Carbons of the ribose sugar moiety and the purine base.Data available in supplementary materials of cited literature[1].
Table 2: Mass Spectrometry (MS) Data
TechniqueIonization ModeObserved m/z
HRMS ESIData available in supplementary materials of cited literature[1].
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solventλmax (nm)
Methanol (B129727)225

Synthesis and Characterization Workflow

The synthesis of this compound involves a multi-step process, which is followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final compound.

synthesis_workflow Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Starting Materials (Protected Precursors) glycosylation Glycosylation start->glycosylation deprotection Deprotection (NH3/MeOH, 120 °C) glycosylation->deprotection chromatography Silica (B1680970) Gel Chromatography deprotection->chromatography Crude Product nmr NMR Spectroscopy (¹H, ¹³C, HMBC) chromatography->nmr Purified Compound ms Mass Spectrometry (HRMS) chromatography->ms uv_vis UV-Vis Spectroscopy chromatography->uv_vis

Caption: Synthesis and analysis workflow.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established procedures for nucleoside analogues.[1]

Synthesis of this compound

The synthesis of the 7-bromo-8-aza-7-deazaguanosine analogue is achieved through the deprotection of a precursor compound.[1] Specifically, the precursor is treated with a solution of ammonia (B1221849) in methanol at an elevated temperature.[1]

Materials:

  • Protected 7-bromo-8-aza-7-deazaguanosine precursor

  • Ammonia in Methanol (NH3/MeOH)

  • Reaction vessel suitable for heating under pressure

Procedure:

  • The protected precursor is dissolved in a solution of ammonia in methanol.

  • The reaction mixture is heated to 120 °C in a sealed vessel.

  • The reaction is monitored for completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using silica gel chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to elucidate the structure of the final compound, with 2D NMR techniques such as HMBC being crucial for confirming the site of glycosylation.[1]

Instrumentation:

  • Bruker Avance DMX400 spectrometer or equivalent

Sample Preparation:

  • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Data Acquisition:

  • ¹H NMR and ¹³C NMR spectra are acquired using standard pulse programs.

  • HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish long-range correlations between protons and carbons, which is essential for confirming the connectivity of the ribose moiety to the nitrogenous base.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact mass of the synthesized compound, confirming its elemental composition.

Instrumentation:

  • Micro-Q-TOF mass spectrometer or equivalent[1]

Sample Preparation:

  • The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via electrospray ionization (ESI).

Data Acquisition:

  • Data is acquired in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the compound, which can aid in confirming the structure of the purine analogue.[1]

Instrumentation:

  • Standard UV-Vis spectrophotometer

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol.

Data Acquisition:

  • The absorbance spectrum is recorded over a range of wavelengths (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Biological Context and Signaling Pathways

8-Aza-7-deazapurine nucleosides have demonstrated a broad spectrum of biological activities, including antiparasitic, antitumor, and antiviral properties.[1] Some analogues have also been investigated for their potential as antibacterial agents.[2][3] The modification at the 7 and 8 positions of the purine ring alters the electronic properties and hydrogen bonding capabilities of the nucleoside, which can impact its interaction with biological targets. However, at present, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. Further research is required to identify its precise molecular mechanisms of action.

The workflow for investigating the biological activity of a novel compound like this compound typically involves a series of in vitro and in vivo studies.

biological_investigation_workflow General Workflow for Biological Investigation of a Novel Nucleoside Analogue cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies screening Initial Screening (e.g., anticancer, antiviral) dose_response Dose-Response Assays screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism animal_models Animal Models of Disease mechanism->animal_models Promising Candidate toxicology Toxicology and Safety Assessment animal_models->toxicology

Caption: Biological investigation workflow.

References

Navigating the Solubility Landscape of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antiviral, and antiparasitic agents. A critical physicochemical property that governs the utility of any research compound in biological assays and its potential for further development is its solubility in various solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination, and presents a logical workflow for the assessment of novel nucleoside analogs.

While specific quantitative solubility data for this compound is not extensively published, this guide consolidates information based on the known behavior of similar nucleoside analogs and established methodologies in pharmaceutical sciences.

Core Concepts in Solubility Assessment

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug discovery, two key types of aqueous solubility are of paramount importance:

  • Thermodynamic Solubility: This refers to the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental property of the molecule in a given solvent system and is crucial for understanding its intrinsic dissolution characteristics.

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution in a water-miscible organic solvent (commonly DMSO). This measurement is highly relevant for in vitro high-throughput screening assays where compounds are often introduced in this manner.

Qualitative Solubility Profile of this compound

Based on the general characteristics of nucleoside analogs, a qualitative solubility profile for this compound can be inferred. It is imperative to note that the following table represents an educated estimation, and experimental verification is essential for precise quantitative values.

SolventExpected SolubilityRationale and Remarks
Aqueous Buffers (e.g., PBS pH 7.4) Low to Very LowThe planar, heterocyclic nature of the 7-deazaguanine (B613801) core and the presence of a bromine atom contribute to its hydrophobicity. The ribose moiety provides some polarity, but overall aqueous solubility is expected to be limited. This is a common characteristic among many nucleoside analogs.[1]
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. It is the standard solvent for preparing high-concentration stock solutions of research compounds for biological screening.[2]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic molecules, including nucleoside analogs.[3]
Methanol (B129727) ModerateMethanol is a polar protic solvent that can dissolve many polar organic compounds. The solubility of this compound in methanol is likely to be moderate, potentially requiring some energy input (e.g., warming, sonication) to achieve higher concentrations.
Ethanol Low to ModerateEthanol is less polar than methanol and is generally a weaker solvent for highly polar compounds.
Water Very LowPure water is a highly polar solvent. Without the buffering capacity and ionic strength of physiological buffers, the solubility of this hydrophobic compound is expected to be minimal. Some related 7-deazaguanine compounds have been noted for their poor water solubility.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable biological data and for guiding formulation development. Below are detailed methodologies for assessing the thermodynamic and kinetic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

Methodology:

  • Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the pre-warmed aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC-UV method. A standard calibration curve of the compound in the same buffer must be prepared for accurate quantification.

  • Calculation: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the tested buffer at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often assessed in early drug discovery using automated or semi-automated platforms.[5][6]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for direct UV measurement, or standard plates for nephelometry)

  • Automated liquid handler or multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

  • Plate shaker

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of final compound concentrations. The final DMSO concentration should be kept constant and low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a defined period, typically 1 to 2 hours.

  • Detection of Precipitation:

    • Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.

    • Direct UV Assay with Filtration: For a more quantitative assessment, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring the UV absorbance at the compound's λmax.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in the assessment of a novel nucleoside analog, the following diagrams have been generated using the DOT language.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Compound Synthesis (this compound) B Kinetic Solubility Screen (Aqueous Buffer + DMSO) A->B C Primary Biological Assay (e.g., Antiproliferative Screen) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Active Hit E In Vitro ADME Assays (e.g., Metabolic Stability) D->E F Secondary Biological Assays (e.g., Mechanism of Action) E->F G Formulation Development F->G Optimized Lead H In Vivo Efficacy Studies G->H I Toxicology Studies H->I

Caption: Drug Discovery Workflow for a Nucleoside Analog.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid compound B Add precise volume of buffer A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration by HPLC-UV E->F

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion

Understanding the solubility of this compound is fundamental to its successful application in research and development. While quantitative data remains to be extensively published, the qualitative profile suggests high solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous media. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of both thermodynamic and kinetic solubility. By employing these standardized methods, researchers can generate reliable data to inform assay design, interpret biological results, and guide the progression of this and other promising nucleoside analogs through the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 8-Aza-7-bromo-7-deazaguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside that offers unique properties when incorporated into oligonucleotides. This analogue of guanosine (B1672433), with a nitrogen atom at position 8 and a bromine atom at position 7 of the purine (B94841) ring system, exhibits enhanced base pairing stability and can mitigate issues associated with G-rich sequences, such as the formation of G-quadruplexes.[1] These characteristics make it a valuable tool in various research, diagnostic, and therapeutic applications.

This document provides detailed application notes and protocols for the incorporation of this compound into synthetic oligonucleotides.

Applications

Oligonucleotides modified with this compound have several key applications:

  • Enhanced Duplex Stability: The 7-bromo substitution on the 8-aza-7-deazaguanine base significantly stabilizes oligonucleotide duplexes.[2] This increased stability, reflected in a higher melting temperature (Tm), is advantageous for applications requiring strong and specific hybridization, such as in antisense oligonucleotides and diagnostic probes.

  • Reduction of G-Quadruplex Formation: G-rich oligonucleotide sequences have a tendency to form stable four-stranded structures known as G-quadruplexes, which can interfere with processes like PCR and DNA sequencing.[1] The substitution of guanosine with this compound disrupts the Hoogsteen hydrogen bonding required for G-quadruplex formation, thereby improving the performance of G-rich oligonucleotides in these applications.[1]

  • Improved Specificity in Diagnostic Probes: The increased thermodynamic stability of duplexes containing this modification can lead to better discrimination between perfectly matched and mismatched target sequences.[1] This makes it a valuable component in the design of highly specific DNA probes for various diagnostic assays.[3]

Data Presentation

The incorporation of this compound (here denoted as G *) into an oligonucleotide leads to a notable increase in the thermal stability of the resulting duplex. The following tables summarize the quantitative effects on melting temperature (Tm) and thermodynamic parameters.

Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes

Oligonucleotide Sequence (5'-3')Complementary Strand (5'-3')ModificationTm (°C)ΔTm (°C)
d(C G C G A A T T C G C G)d(C G C G A A T T C G C G)Unmodified64.0-
d(C G C G A A T T C G * C G)d(C G C G A A T T C G * C G)This compound66.5+2.5
d(T G G T G G T G G T G G)d(C C A C C A C C A C C A)Unmodified45.2-
d(T G * G * T G * G * T G * G * T G * G *)d(C C A C C A C C A C C A)This compound51.8+6.6

Note: The data presented are representative values compiled from literature and may vary depending on the specific sequence context and experimental conditions.

Table 2: Thermodynamic Parameters for Duplex Formation

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
d(GCACG GTGC)/d(GCACC GTGC)-78.4-215.6-14.3
d(GCACG GTGC)/d(GCACC*GTGC)-81.2-221.8-15.4

Note: Thermodynamic data for this compound is limited. The data presented is based on studies of closely related 7-halogenated 7-deazapurine nucleosides to illustrate the general trend of increased duplex stability.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block is a prerequisite for incorporating this compound into oligonucleotides using an automated DNA synthesizer.

G cluster_synthesis Synthesis of this compound Nucleoside cluster_phosphoramidite Phosphoramidite Synthesis start Starting Material (e.g., 8-azaguanosine) bromination Bromination start->bromination protection Protection of Exocyclic Amine bromination->protection nucleoside Protected this compound protection->nucleoside dmt 5'-DMT Protection nucleoside->dmt phosphitylation Phosphitylation dmt->phosphitylation phosphoramidite Final Phosphoramidite Product phosphitylation->phosphoramidite

Synthesis of the phosphoramidite building block.

Materials:

  • 8-azaguanosine or a suitable precursor

  • Bromine in a suitable solvent

  • Protecting group reagents (e.g., dimethoxytrityl chloride (DMT-Cl), N,N-dimethylformamide dimethyl acetal)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Bromination: The starting material is brominated at the 7-position of the 8-aza-7-deazapurine ring system.

  • Protection of Functional Groups: The exocyclic amine and the 5'-hydroxyl group are protected with appropriate protecting groups (e.g., dimethylformamidine for the amine and DMT for the 5'-hydroxyl).

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

  • Purification: The product is purified by silica gel column chromatography.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

G cluster_synthesis_cycle Automated Synthesis Cycle start Start with CPG Solid Support detritylation Detritylation (DMT Removal) start->detritylation coupling Coupling (Addition of G* Phosphoramidite) detritylation->coupling capping Capping (Acetylation of Unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->detritylation Next cycle G start Oligonucleotide on CPG Support cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH) start->cleavage evaporation Evaporation of NH4OH cleavage->evaporation purification Purification evaporation->purification hplc RP-HPLC or Ion-Exchange HPLC purification->hplc Recommended page Denaturing PAGE purification->page desalting Desalting hplc->desalting page->desalting final_product Purified Oligonucleotide desalting->final_product

References

Application Notes and Protocols for Solid-Phase Synthesis of 8-Aza-7-bromo-7-deazaguanosine Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of DNA oligonucleotides containing the modified nucleobase, 8-Aza-7-bromo-7-deazaguanosine. This modification, where the N7 atom of guanine (B1146940) is replaced by a carbon and the C8 atom by a nitrogen, and a bromine atom is introduced at the 7-position, offers unique properties for therapeutic and diagnostic applications. The 8-aza-7-deazapurine scaffold can modulate the hydrogen bonding capabilities and stacking interactions within the DNA duplex. The presence of a bulky 7-bromo substituent can be used to disrupt non-canonical structures like G-quadruplexes.[1] The substitution of the purine (B94841) core also alters the electronic properties of the nucleobase, which can be exploited for various applications.

These protocols are based on established phosphoramidite (B1245037) chemistry and provide a framework for the successful synthesis, purification, and characterization of these modified oligonucleotides.

Data Presentation

Table 1: Summary of Key Parameters in Solid-Phase Synthesis of this compound Modified DNA

ParameterTypical Value/ConditionNotes
Phosphoramidite Synthesis
Starting Material7-bromo-8-aza-7-deazaguanineSynthesis of the nucleobase is a prerequisite.
5'-OH ProtectionDimethoxytrityl (DMT)Standard acid-labile protecting group.
Exocyclic Amine ProtectionIsobutyryl (ibu) or Dimethylformamidine (dmf)Essential to prevent side reactions during synthesis.[2]
3'-OH Phosphitylation Reagent2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeStandard reagent for phosphoramidite synthesis.
Phosphitylation Yield~90-95%Based on analogous syntheses.
Solid-Phase Oligonucleotide Synthesis
Solid SupportControlled Pore Glass (CPG) or PolystyreneStandard supports for oligonucleotide synthesis.
Coupling Activator5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)Activators for phosphoramidite coupling.
Coupling Time2 - 15 minutesCan be optimized for efficiency.
Coupling Efficiency>98%Typically high for phosphoramidite chemistry.
Capping ReagentAcetic Anhydride (B1165640)/N-MethylimidazoleTo block unreacted 5'-hydroxyl groups.
Oxidation ReagentIodine/Water/Pyridine (B92270)To oxidize the phosphite (B83602) triester to a phosphate (B84403) triester.
Deprotection and Cleavage
Cleavage from SupportConcentrated Ammonium (B1175870) HydroxideStandard procedure for cleaving the oligonucleotide from the solid support.
Base and Phosphate DeprotectionConcentrated Ammonium Hydroxide at 55°C for 8-16 hoursThe 7-bromo substituent is reported to be stable under these conditions.[1]
Purification and Analysis
Purification MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)For purification of the DMT-on oligonucleotide.
Detritylation80% Acetic AcidTo remove the 5'-DMT group post-purification.
Final Product AnalysisHPLC, Mass Spectrometry (ESI-MS)To confirm purity and identity of the final product.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is adapted from the synthesis of analogous 7-substituted-8-aza-7-deazapurine phosphoramidites.[5]

1. Protection of the Exocyclic Amine: a. Suspend 7-bromo-8-aza-7-deazaguanosine in a mixture of pyridine and trimethylchlorosilane (TMSCl). b. Stir at room temperature until the nucleoside is fully silylated. c. Add isobutyryl chloride dropwise and continue stirring. d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). e. Purify the N2-isobutyryl-7-bromo-8-aza-7-deazaguanosine by silica (B1680970) gel chromatography.

2. 5'-Hydroxyl Protection: a. Dissolve the N2-protected nucleoside in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. c. Monitor the reaction by TLC until completion. d. Quench the reaction with methanol (B129727) and evaporate the solvent. e. Purify the 5'-O-DMT-N2-isobutyryl-7-bromo-8-aza-7-deazaguanosine by silica gel chromatography.

3. 3'-Phosphitylation: a. Dissolve the 5'-protected nucleoside in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR). e. Quench the reaction with saturated sodium bicarbonate solution and extract the product. f. Purify the final phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) to yield the 5'-O-DMT-N2-isobutyryl-8-Aza-7-bromo-7-deazaguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite as a white foam.

Protocol 2: Solid-Phase Synthesis of Modified Oligonucleotide

This protocol follows the standard phosphoramidite cycle on an automated DNA synthesizer.

1. Synthesis Cycle: a. Detritylation: Removal of the 5'-DMT group from the solid support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane. b. Coupling: Activation of the this compound phosphoramidite with an activator (e.g., ETT) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole. d. Oxidation: Oxidation of the newly formed phosphite triester to the more stable phosphate triester using an iodine solution. e. Repeat the cycle for each subsequent nucleotide addition.

Protocol 3: Deprotection and Purification of the Modified Oligonucleotide

1. Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial. b. Add concentrated ammonium hydroxide. c. Heat the vial at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases. d. Cool the vial and transfer the ammoniacal solution to a new tube. e. Evaporate the ammonia (B1221849) to dryness.

2. Purification: a. Resuspend the crude oligonucleotide in a suitable buffer for reverse-phase HPLC. b. Purify the DMT-on oligonucleotide using a C18 column and an appropriate acetonitrile/triethylammonium (B8662869) acetate (B1210297) buffer gradient. c. Collect the major peak corresponding to the DMT-on product. d. Remove the 5'-DMT group by treating the collected fraction with 80% acetic acid for 30 minutes. e. Quench the detritylation reaction with a buffer (e.g., triethylammonium bicarbonate). f. Desalt the final oligonucleotide using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).

3. Analysis: a. Analyze the purity of the final product by analytical HPLC. b. Confirm the identity of the modified oligonucleotide by electrospray ionization mass spectrometry (ESI-MS).[3][4]

Mandatory Visualization

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase DNA Synthesis Cycle cluster_2 Post-Synthesis Processing Start 7-bromo-8-aza-7-deazaguanosine Protect_Amine Protect Exocyclic Amine (N2) Start->Protect_Amine Protect_5OH Protect 5'-Hydroxyl (DMT) Protect_Amine->Protect_5OH Phosphitylation Phosphitylate 3'-Hydroxyl Protect_5OH->Phosphitylation Final_Amidite Purified Phosphoramidite Phosphitylation->Final_Amidite Coupling Coupling Final_Amidite->Coupling Detritylation Detritylation Detritylation->Coupling Repeat for each cycle Capping Capping Coupling->Capping Repeat for each cycle Oxidation Oxidation Capping->Oxidation Repeat for each cycle Oxidation->Detritylation Repeat for each cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification RP-HPLC Purification (DMT-on) Cleavage->Purification Detritylation_Final Final Detritylation Purification->Detritylation_Final Desalting Desalting Detritylation_Final->Desalting Analysis Analysis (HPLC, MS) Desalting->Analysis

Caption: Workflow for the synthesis of this compound modified DNA.

Caption: Incorporation of this compound into a DNA strand.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and experimental analysis of 8-Aza-7-bromo-7-deazaguanosine when incorporated into both parallel and antiparallel DNA duplexes. Detailed protocols for key analytical techniques are included to facilitate further research and application in fields such as nucleic acid chemistry, diagnostics, and therapeutics.

Introduction

8-Aza-7-deazapurine nucleosides are a class of modified nucleobases that have garnered significant interest due to their ability to modulate the stability and structure of DNA duplexes. The replacement of the N7 atom with a carbon and the C8 atom with a nitrogen in the purine (B94841) ring system alters the electronic and steric properties of the nucleobase. Further modification, such as the introduction of a bromine atom at the 7-position, can lead to significant stabilizing effects within the DNA double helix.

This document focuses on this compound and its impact on the thermodynamics and conformation of both parallel-stranded (ps) and antiparallel-stranded (aps) DNA duplexes. Understanding these effects is crucial for the rational design of modified oligonucleotides for various applications, including their use as therapeutic agents or diagnostic probes.

Key Findings and Applications

The incorporation of this compound into DNA oligonucleotides has been shown to significantly enhance the thermal stability of both parallel and antiparallel duplexes. This stabilization is attributed to favorable electronic and stacking interactions conferred by the modified base.

Potential Applications:

  • Enhanced Duplex Stability: The increased melting temperature (Tm) of duplexes containing this modification makes them more robust for applications requiring stringent hybridization conditions, such as in polymerase chain reaction (PCR) and Southern blotting.[1]

  • Therapeutic Oligonucleotides: The improved stability can enhance the in vivo half-life and binding affinity of antisense oligonucleotides and siRNAs.

  • DNA Nanotechnology: The ability to fine-tune the stability of DNA structures is valuable in the construction of complex DNA-based nanomaterials.

  • Diagnostic Probes: The modification can improve the specificity and sensitivity of DNA probes used in diagnostic assays.[1]

Data Presentation

The following table summarizes the thermodynamic data for DNA duplexes containing this compound (represented as G Br) in comparison to the unmodified 8-Aza-7-deazaguanosine (represented as G H) and the natural 2'-deoxyguanosine (B1662781) (dG). The data highlights the stabilizing effect of the bromo-substituent in both parallel and antiparallel orientations.

Duplex Sequence and OrientationModificationTm (°C)ΔTm vs. Unmodified (°C)
5'-d(T-GX-T-GX-T-GX-T)-3' (ps)G H31.5-
5'-d(T-GX-T-GX-T-GX-T)-3' (ps)G Br40.5+9.0
5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps)dG52.0-
5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps)G H51.5-0.5
5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps)G Br55.5+3.5

Data compiled from studies on related 8-aza-7-deazapurine systems. Absolute Tm values are sequence-dependent.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of oligonucleotides containing this compound are provided below.

I. Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite of this compound is a crucial first step for its incorporation into oligonucleotides via automated solid-phase synthesis. The general procedure involves the synthesis of the nucleoside followed by protection of the exocyclic amino group and the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.

A. Nucleoside Synthesis: The synthesis can be achieved through a convergent route involving the glycosylation of a protected 7-bromo-8-aza-7-deazaguanine base with a protected 2-deoxyribose derivative.[2]

B. Phosphoramidite Preparation:

  • Protect the exocyclic amino group of the synthesized nucleoside with a suitable protecting group (e.g., dimethylformamidine).

  • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite.

  • Purify the product by silica (B1680970) gel chromatography.

II. Oligonucleotide Synthesis and Purification

Oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.[1]

  • Solid Support: Use a controlled pore glass (CPG) solid support derivatized with the first nucleoside of the sequence.

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-DMT group with trichloroacetic acid in dichloromethane.

    • Coupling: Couple the next phosphoramidite (including the modified this compound phosphoramidite) to the free 5'-hydroxyl group using an activator such as 5-(ethylthio)-1H-tetrazole.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated aqueous ammonia.

  • Purification: Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

III. UV-Melting Temperature (Tm) Analysis

UV-melting analysis is used to determine the thermal stability of the DNA duplexes.[3]

  • Sample Preparation: Dissolve the purified oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For self-complementary sequences, a single strand is used. For non-self-complementary duplexes, mix equimolar amounts of the complementary strands.

  • Annealing: Heat the samples to 90 °C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5 °C/min).[4]

  • Data Analysis:

    • Normalize the absorbance data to create a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.

IV. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and conformation of the DNA duplexes.[5][6]

  • Sample Preparation: Prepare duplex samples as described for UV-melting analysis in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Data Acquisition:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Record CD spectra over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20 °C).

  • Data Analysis:

    • The CD spectrum of a standard B-form DNA duplex shows a positive band around 275 nm and a negative band around 245 nm.[7]

    • Changes in the position, intensity, and shape of these bands upon incorporation of the modified nucleoside can indicate alterations in the helical structure. Parallel-stranded DNA typically exhibits a different CD spectrum compared to antiparallel B-form DNA.[8]

V. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the DNA duplexes in solution.

  • Sample Preparation: Dissolve the purified oligonucleotide duplex in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl in 90% H2O/10% D2O or 100% D2O, pH 7.0). The sample concentration should be in the range of 0.5-1.0 mM.

  • Data Acquisition:

    • Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

    • 1D 1H NMR: To observe imino protons involved in Watson-Crick base pairing (typically in the 12-15 ppm range), which provides information on duplex formation and stability.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are essential for 3D structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose spin system.

    • 2D 1H-31P Correlation: To probe the backbone conformation.

  • Data Analysis:

    • Assign the proton and phosphorus resonances using the 2D NMR data.

    • Use the distance and dihedral angle restraints derived from the NMR data to calculate and refine the 3D structure of the DNA duplex using molecular modeling software.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in these application notes.

G Effect of this compound on DNA Duplex Stability dG dG G_H_aps 8-Aza-7-deaza-G dG->G_H_aps ~ Similar Stability G_Br_aps 8-Aza-7-bromo-7-deaza-G G_H_aps->G_Br_aps Increased Stability G_H_ps 8-Aza-7-deaza-G G_Br_ps 8-Aza-7-bromo-7-deaza-G G_H_ps->G_Br_ps Significantly Increased Stability

Caption: Impact of this compound on duplex stability.

G Experimental Workflow for Modified Oligonucleotide Analysis cluster_synthesis Synthesis & Purification cluster_analysis Biophysical Analysis cluster_results Data Output Phosphoramidite_Synth Phosphoramidite Synthesis Oligo_Synth Automated Oligonucleotide Synthesis Phosphoramidite_Synth->Oligo_Synth Purification HPLC/PAGE Purification Oligo_Synth->Purification UV_Melt UV-Melting (Tm) Purification->UV_Melt CD_Spec CD Spectroscopy Purification->CD_Spec NMR_Spec NMR Spectroscopy Purification->NMR_Spec Stability Thermodynamic Stability (Tm, ΔG, ΔH, ΔS) UV_Melt->Stability Conformation Secondary Structure (B-form, etc.) CD_Spec->Conformation Structure High-Resolution 3D Structure NMR_Spec->Structure

Caption: Workflow for synthesis and analysis of modified oligonucleotides.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside that serves as a versatile scaffold for the development of fluorescent probes for DNA studies. While not fluorescent in its own right, its 7-bromo position provides a reactive handle for the attachment of various fluorophores. The 8-aza modification of the purine (B94841) ring system has been shown to be advantageous in modulating the photophysical properties of the resulting fluorescent conjugates, in some cases reducing the quenching often observed with 7-deazapurine derivatives.

These fluorescently labeled 8-Aza-7-deazaguanosine analogs can be incorporated into oligonucleotides and used as probes in a variety of applications, including DNA hybridization assays, fluorescence resonance energy transfer (FRET) studies, and cellular imaging. This document provides an overview of the applications, relevant quantitative data, and detailed protocols for the use of these powerful research tools.

Key Applications

  • Fluorescent DNA Probes: Oligonucleotides containing fluorophore-conjugated 8-Aza-7-deazaguanosine can be used as highly specific probes for detecting complementary DNA sequences.

  • FRET-Based Assays: These probes can be paired with other fluorophores to create FRET pairs for studying DNA conformation, protein-DNA interactions, and nucleic acid hybridization kinetics.

  • Cellular Imaging: Fluorescently labeled oligonucleotides can be introduced into cells to visualize the localization and dynamics of specific DNA sequences in situ.

  • Scaffold for Functional Probes: The 7-position can be modified with moieties other than fluorophores, such as biotin (B1667282) for affinity purification or cross-linkers for studying molecular interactions.

Data Presentation

Photophysical Properties of 8-Aza-7-deazaguanosine Conjugates

The following table summarizes the key photophysical properties of representative fluorescent probes derived from 8-Aza-7-deazaguanosine. These values are indicative and can vary depending on the local environment within the DNA duplex.

Conjugated FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Notes
Pyrene (B120774) (monomer)~345~375, ~395VariableExhibits characteristic monomer fluorescence.
Pyrene (excimer)~345~480VariableForms upon spatial proximity of two pyrene moieties, useful for probing DNA conformation.
Coumarin~400~475VariableBright fluorophore with good photostability.

Note: The quantum yields are highly dependent on the specific linker used to attach the fluorophore and the sequence context of the oligonucleotide.

Thermal Stability of DNA Duplexes Containing 8-Aza-7-deazaguanosine Conjugates

The incorporation of these modified nucleosides can affect the thermal stability of DNA duplexes. The table below provides representative melting temperature (T_m) data.

Oligonucleotide Sequence (5'-3')Complementary Sequence (3'-5')ΔT_m (°C) per modification
d(GCT AG C TAG C)d(CGA TC G ATC G)(Reference)
d(GCT AG' C TAG C)d(CGA TC G ATC G)+2 to +6
d(GCT AG'' C TAG C)d(CGA TC G ATC G)+1 to +4
  • G' : Represents 8-Aza-7-deazaguanosine conjugated to Pyrene.

  • G'' : Represents 8-Aza-7-deazaguanosine conjugated to Coumarin.

Experimental Protocols

Protocol 1: Synthesis of Fluorophore-Conjugated 8-Aza-7-deazaguanosine Phosphoramidite (B1245037)

This protocol describes the general steps for synthesizing a phosphoramidite of 8-Aza-7-deazaguanosine ready for incorporation into an oligonucleotide. The example uses a "click" chemistry approach with an alkyne-modified fluorophore.

Materials:

  • This compound

  • Terminal alkyne-modified fluorophore (e.g., alkyne-pyrene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous acetonitrile

Procedure:

  • Sonogashira Coupling:

    • Dissolve this compound in anhydrous DMF.

    • Add the alkyne-modified fluorophore, Pd(PPh₃)₄, CuI, and TEA.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the product by column chromatography to obtain the fluorophore-conjugated nucleoside.

  • 5'-O-DMT Protection:

    • Dissolve the fluorescent nucleoside in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature until the reaction is complete.

    • Quench the reaction with methanol (B129727) and purify the 5'-O-DMT protected nucleoside by column chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir under an inert atmosphere at room temperature until completion.

    • Purify the resulting phosphoramidite by precipitation or column chromatography under anhydrous conditions.

    • Store the final phosphoramidite product under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of a Fluorescently Labeled Oligonucleotide

This protocol outlines the incorporation of the custom-synthesized phosphoramidite into a DNA oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside pre-attached.

  • Standard DNA phosphoramidites (dA, dC, dG, T).

  • Custom-synthesized fluorophore-conjugated 8-Aza-7-deazaguanosine phosphoramidite.

  • Activator solution (e.g., ethylthiotetrazole).

  • Capping reagents (Cap A and Cap B).

  • Oxidizing solution (iodine in THF/water/pyridine).

  • Deblocking solution (trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

  • Synthesizer Setup:

    • Install the custom phosphoramidite vial on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for the modified base.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite (standard or modified) in the presence of the activator.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the synthesis is complete, transfer the CPG support to a vial containing concentrated ammonium hydroxide.

    • Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove the protecting groups.

  • Purification:

    • Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

    • Verify the identity and purity of the final product by mass spectrometry.

Protocol 3: DNA Hybridization Assay using a Fluorescent Probe

This protocol describes a basic DNA hybridization assay using a fluorescently labeled oligonucleotide probe to detect a target DNA sequence.

Materials:

  • Fluorescently labeled oligonucleotide probe.

  • Target DNA sequence.

  • Non-complementary control DNA sequence.

  • Hybridization buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescent probe, target DNA, and control DNA in the hybridization buffer at known concentrations.

  • Fluorescence Measurement of Probe Alone:

    • Measure the fluorescence intensity of the probe solution alone to establish a baseline.

  • Hybridization:

    • Mix the fluorescent probe with the target DNA in a cuvette or microplate well.

    • In a separate sample, mix the fluorescent probe with the non-complementary control DNA.

    • Incubate the samples at a temperature below the calculated T_m to allow for hybridization.

  • Fluorescence Measurement after Hybridization:

    • Measure the fluorescence intensity of both the target and control samples.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of the target DNA to its intensity with the control DNA and the probe alone. A significant change in fluorescence (either enhancement or quenching, depending on the fluorophore and sequence context) upon binding to the target indicates successful hybridization.

Mandatory Visualizations

Synthesis and Incorporation Workflow

G Workflow for Creating and Using Fluorescent DNA Probes cluster_synthesis Probe Synthesis cluster_oligo Oligonucleotide Synthesis cluster_application Application start This compound sonogashira Sonogashira Coupling (Attach Fluorophore) start->sonogashira dmt_protection 5'-DMT Protection sonogashira->dmt_protection phosphitylation Phosphitylation dmt_protection->phosphitylation phosphoramidite Fluorescent Phosphoramidite phosphitylation->phosphoramidite solid_phase Automated Solid-Phase DNA Synthesis phosphoramidite->solid_phase cleavage Cleavage & Deprotection solid_phase->cleavage purification HPLC Purification cleavage->purification final_probe Purified Fluorescent Probe purification->final_probe hybridization Hybridization with Target DNA final_probe->hybridization detection Fluorescence Detection hybridization->detection G Principle of DNA Hybridization Detection cluster_unbound Unbound State cluster_bound Bound State probe_unbound Fluorescent Probe (Basal Fluorescence) probe_bound Hybridized Probe-Target (Altered Fluorescence) probe_unbound->probe_bound Hybridization target_unbound Target DNA G FRET-Based DNA Hybridization Assay cluster_no_fret No Target Present cluster_fret Target Present donor_probe Donor Probe no_target No FRET (Donor Emission) target Target DNA acceptor_probe Acceptor Probe hybridized_complex Hybridized Complex target->hybridized_complex fret FRET Occurs (Acceptor Emission) hybridized_complex->fret

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the potential of 8-Aza-7-bromo-7-deazaguanosine as an antibacterial agent, based on data from structurally related compounds. It includes protocols for synthesis and antibacterial testing, and a proposed mechanism of action.

Data Presentation: Antibacterial Activity of 8-Aza-7-deazapurine Nucleoside Analogues

While data for this compound is not available, studies on flexible analogues of 8-aza-7-deazapurine nucleosides have shown promising activity against Mycobacterium species. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for 99% inhibition (MIC⁹⁹) of several analogues.

CompoundTarget OrganismMIC⁹⁹ (µg/mL)Reference
1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (Analogue 9)Mycobacterium smegmatis mc² 15513[1][2][3]
1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (Analogue 19)Mycobacterium smegmatis mc² 15550[1][2][3]
1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (Analogue 6)Mycobacterium tuberculosis H37Rv20[1][2][3]
4-(4-aminopyridin-3-yl)-1H-pyrazol (Analogue 10)Mycobacterium tuberculosis H37Rv40[1][2][3]

Proposed Mechanism of Action

The antibacterial mechanism of this compound has not been experimentally determined. However, based on the known mechanisms of other purine (B94841) nucleoside analogues, a probable pathway can be proposed. As a guanosine (B1672433) analogue, it is likely to interfere with nucleic acid synthesis and metabolism.

The proposed mechanism involves the following steps:

  • Uptake: The compound is transported into the bacterial cell.

  • Anabolic Activation: It is phosphorylated by bacterial kinases to its active triphosphate form.

  • Inhibition of DNA/RNA Synthesis: The triphosphate analogue can compete with natural guanosine triphosphate (GTP) for incorporation into DNA or RNA by polymerases, leading to chain termination or dysfunctional nucleic acids.

  • Enzyme Inhibition: The phosphorylated analogue may also inhibit key enzymes involved in purine biosynthesis and metabolism.

G cluster_cell Bacterial Cell cluster_activation Anabolic Activation cluster_inhibition Inhibition Compound_ext This compound (Extracellular) Compound_int This compound (Intracellular) Compound_ext->Compound_int Uptake Compound_MP Analogue-Monophosphate Compound_int->Compound_MP Bacterial Kinases Compound_DP Analogue-Diphosphate Compound_MP->Compound_DP Compound_TP Analogue-Triphosphate (Active Form) Compound_DP->Compound_TP DNA_RNA DNA/RNA Synthesis Compound_TP->DNA_RNA Incorporation/ Inhibition Enzymes Purine Biosynthesis Enzymes Compound_TP->Enzymes Inhibition

Caption: Proposed mechanism of antibacterial action.

Experimental Protocols

Protocol 1: Synthesis of 8-Aza-7-deazapurine Nucleosides

This protocol is a general procedure based on the synthesis of related 8-aza-7-deazapurine nucleosides.

Materials:

  • Appropriate 8-aza-7-deazapurine base (e.g., 2-amino-4-methoxy-7-bromo-pyrazolo[3,4-d]pyrimidine)

  • Protected ribofuranose or deoxyribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)

  • Anhydrous acetonitrile

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Ammonia (B1221849) in methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Suspend the 8-aza-7-deazapurine base and the protected sugar in anhydrous acetonitrile.

  • Add the Lewis acid catalyst to the suspension and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting protected nucleoside by silica gel column chromatography.

  • Dissolve the purified protected nucleoside in a solution of ammonia in methanol and stir at room temperature or heat as required to remove the protecting groups.

  • Evaporate the solvent and purify the final this compound product by recrystallization or column chromatography.

G Base 8-Aza-7-deazapurine Base Glycosylation Glycosylation (Lewis Acid Catalyst) Base->Glycosylation Sugar Protected Sugar Sugar->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Purification1 Purification Protected_Nucleoside->Purification1 Deprotection Deprotection (e.g., NH3/MeOH) Final_Product Final Nucleoside Analogue Deprotection->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Deprotection

Caption: General workflow for the synthesis of 8-aza-7-deazapurine nucleosides.

Protocol 2: Antimycobacterial Susceptibility Testing

This protocol is based on the methodology used for testing 8-aza-7-deazapurine nucleoside analogues against M. tuberculosis.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Mycobacterium tuberculosis H37Rv or other relevant strains

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • BACTEC MGIT 960 system or similar method for growth detection

  • Appropriate positive control antibiotics (e.g., isoniazid)

Procedure:

  • Prepare serial dilutions of the test compounds in supplemented Middlebrook 7H9 broth in a 96-well microplate.

  • Prepare a standardized inoculum of the Mycobacterium strain.

  • Inoculate the wells of the microplate with the bacterial suspension to a final volume.

  • Include a drug-free control and a positive control antibiotic.

  • Incubate the plates at 37°C in a humidified incubator.

  • Monitor mycobacterial growth over time using a suitable method such as the BACTEC MGIT 960 system, which measures oxygen consumption.

  • The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by 99% compared to the drug-free control.

Conclusion and Future Directions

While direct evidence for the antibacterial activity of this compound is currently lacking, the promising activity of its analogues against mycobacteria suggests that this compound warrants further investigation. Future studies should focus on:

  • The synthesis and purification of this compound.

  • Screening of the compound against a panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Determination of its MIC and minimum bactericidal concentration (MBC) values.

  • Elucidation of its specific mechanism of action.

  • In vivo efficacy and toxicity studies.

The exploration of 8-aza-7-deazapurine nucleosides as a class of antibacterial agents could lead to the development of new therapeutics with novel modes of action, which are urgently needed to address the challenge of antimicrobial resistance.

References

Investigating 8-Aza-7-bromo-7-deazaguanosine for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific anticancer activity of 8-Aza-7-bromo-7-deazaguanosine. The following application notes and protocols are based on studies of the closely related analogue, 8-Aza-7-iodo-7-deazaguanosine, and provide a foundational framework for investigating the bromo-derivative. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

8-Aza-7-deazapurine nucleosides are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to endogenous purine (B94841) nucleosides, allowing them to potentially interfere with various cellular processes, including DNA and RNA synthesis.[1] The substitution at the 7-position with a halogen, such as bromine or iodine, can significantly influence the biological activity of these molecules. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential anticancer agent, drawing parallels from its iodo-analogue.

Potential Mechanism of Action

As a nucleoside analogue, this compound is hypothesized to exert its anticancer effects through incorporation into DNA and/or RNA, leading to chain termination or dysfunction of the resulting nucleic acids. This could subsequently trigger cell cycle arrest and apoptosis. The halogen substitution at the 7-position may also modulate the activity of enzymes involved in nucleotide metabolism or signaling pathways crucial for cancer cell survival.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Induction of Apoptosis This compound This compound Cellular Nucleoside Transporters Cellular Nucleoside Transporters This compound->Cellular Nucleoside Transporters Uptake Phosphorylation by Cellular Kinases Phosphorylation by Cellular Kinases Cellular Nucleoside Transporters->Phosphorylation by Cellular Kinases Metabolism Triphosphate Analogue Triphosphate Analogue Phosphorylation by Cellular Kinases->Triphosphate Analogue DNA Polymerase DNA Polymerase Triphosphate Analogue->DNA Polymerase Inhibition/ Incorporation DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Caspase Activation Caspase Activation Bax/Bak Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Polymerase->DNA Damage

Caption: Hypothetical mechanism of this compound.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of 8-Aza-7-iodo-7-deazaguanosine (Compound 8 in the cited study) against human cancer cell lines.[1] This data can serve as a benchmark for evaluating the potency of the bromo-analogue.

CompoundCell LineCancer TypeIC50 (µM)
8-Aza-7-iodo-7-deazaguanosineA549Human Lung Carcinoma7.68
8-Aza-7-iodo-7-deazaguanosineMDA-MB-231Human Breast Cancer> 100

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (72h) Incubate (72h) Treat with Compound->Incubate (72h) Add MTT Reagent Add MTT Reagent Incubate (72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan (B1609692) Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm)

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis (Western Blotting)

This protocol can be used to investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: General workflow for Western Blotting analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Conclusion

The provided application notes and protocols offer a starting point for the comprehensive investigation of this compound as a potential anticancer agent. While direct evidence of its efficacy is currently lacking, the data from its 7-iodo analogue suggests that this class of compounds holds promise and warrants further exploration. Rigorous in vitro and subsequent in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Enzymatic Incorporation of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic analog of the natural nucleoside guanosine (B1672433). Its unique structure, characterized by the substitution of nitrogen for carbon at the 8-position and the addition of a bromine atom at the 7-position of the purine (B94841) ring, offers novel possibilities for therapeutic and diagnostic applications. The incorporation of such modified nucleosides into oligonucleotides can alter their biological and physical properties, including resistance to nucleases, thermal stability of duplexes, and interactions with proteins.[1][2][3] These characteristics make oligonucleotides containing this compound promising candidates for the development of antisense therapies, siRNAs, and aptamers.

These application notes provide a detailed protocol for the enzymatic incorporation of this compound triphosphate (8-Aza-7-bromo-7-deaza-GTP) into RNA transcripts using in vitro transcription. The protocol is designed to be a starting point for researchers and may require optimization depending on the specific polymerase, template, and desired product.

Data Presentation

Successful enzymatic incorporation of modified nucleotides is often evaluated by comparing the yield and purity of the modified transcript to that of an unmodified transcript. The following table summarizes hypothetical quantitative data from a typical incorporation experiment.

TranscriptExpected Size (nt)Yield (µg)Purity (A260/A280)Incorporation Efficiency (%)
Unmodified Control RNA100501.95100
8-Aza-7-bromo-7-deaza-RNA100351.9270

Note: Incorporation efficiency is calculated relative to the yield of the unmodified control RNA.

Experimental Protocols

Synthesis of this compound Triphosphate (8-Aza-7-bromo-7-deaza-GTP)

The enzymatic incorporation of this compound requires its conversion to the corresponding triphosphate. The synthesis typically involves chemical phosphorylation of the parent nucleoside. While detailed chemical synthesis is beyond the scope of this protocol, the general steps involve:

  • Protection of the ribose hydroxyl groups.

  • Monophosphorylation at the 5'-hydroxyl position.

  • Conversion of the monophosphate to the triphosphate, often using a pyrophosphate intermediate.

  • Deprotection to yield the final 8-Aza-7-bromo-7-deaza-GTP.

For researchers not equipped for chemical synthesis, custom synthesis services are available from various vendors.

Enzymatic Incorporation of 8-Aza-7-bromo-7-deaza-GTP via In Vitro Transcription

This protocol describes the incorporation of 8-Aza-7-bromo-7-deaza-GTP into an RNA transcript using a commercially available T7 RNA polymerase kit.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • 8-Aza-7-bromo-7-deaza-GTP solution (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification spin columns or kits for RNA purification

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Protocol:

  • Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature to avoid precipitation of the DNA template. It is recommended to set up a control reaction with natural GTP and a test reaction with the modified GTP.

ComponentControl Reaction (20 µL)Test Reaction (20 µL)
Nuclease-free waterto 20 µLto 20 µL
10X Transcription Buffer2 µL2 µL
ATP, CTP, UTP (10 mM each)2 µL2 µL
GTP (10 mM)2 µL-
8-Aza-7-bromo-7-deaza-GTP (10 mM)-2 µL
Linearized DNA Template (0.5-1 µg)1 µL1 µL
RNase Inhibitor1 µL1 µL
T7 RNA Polymerase2 µL2 µL
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the template and desired yield.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA transcripts using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified RNA in nuclease-free water.

  • Quantification and Analysis:

    • Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer.

    • Analyze the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide gel. The modified RNA may exhibit slightly different mobility compared to the unmodified control.

Optimization:

  • The concentration of 8-Aza-7-bromo-7-deaza-GTP may need to be optimized. Test a range of concentrations to find the optimal balance between incorporation efficiency and yield.

  • Some polymerases may exhibit higher tolerance for modified nucleotides. If incorporation is inefficient, consider using an engineered T7 RNA polymerase or a different polymerase altogether.[4][5]

  • The ratio of modified GTP to natural GTP can be varied to achieve different densities of modification within the RNA transcript.

Visualizations

Experimental Workflow for Enzymatic Incorporation

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_analysis Analysis & Purification Template Template Transcription In Vitro Transcription (37°C, 2-4h) Template->Transcription NTPs ATP, CTP, UTP, GTP NTPs->Transcription Modified_NTP 8-Aza-7-bromo- 7-deaza-GTP Modified_NTP->Transcription Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->Transcription DNase_Treatment DNase I Treatment (37°C, 15min) Transcription->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification Quantification Spectrophotometry (A260/A280) Purification->Quantification Analysis Denaturing PAGE Purification->Analysis

Caption: Workflow for the enzymatic incorporation of this compound.

Signaling Pathway Considerations

At present, there is no specific, well-defined signaling pathway directly associated with the intracellular activity of this compound-modified RNA. However, the introduction of such modified oligonucleotides into cells is intended to modulate existing pathways, such as those involved in gene expression (in the case of antisense or siRNA applications) or cellular signaling (in the case of aptamers). The logical relationship for its mechanism of action as a therapeutic can be generalized as follows:

G Modified_Oligo 8-Aza-7-bromo-7-deaza-RNA (e.g., siRNA, Aptamer) Binding Specific Binding Modified_Oligo->Binding Target Target mRNA or Protein Target->Binding Modulation Modulation of Target Activity (e.g., Degradation, Inhibition) Binding->Modulation Cellular_Response Downstream Cellular Response Modulation->Cellular_Response

Caption: Generalized mechanism of action for a modified oligonucleotide therapeutic.

References

Application Note: Mass Spectrometry Analysis of Oligonucleotides Containing 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide therapeutics represent a rapidly growing class of drugs designed to modulate gene expression. Chemical modifications to the nucleobases, sugar, or phosphate (B84403) backbone are frequently incorporated to enhance their stability, binding affinity, and pharmacokinetic properties.[1] 8-Aza-7-bromo-7-deazaguanosine is a synthetic analog of guanosine (B1672433) designed to introduce specific chemical properties into an oligonucleotide. Accurate characterization of these modified oligonucleotides is critical for ensuring their identity, purity, and quality for therapeutic applications.[1]

Mass spectrometry (MS) is an indispensable analytical technique for the comprehensive characterization of oligonucleotides.[2] It provides precise molecular weight determination and enables sequence verification through fragmentation analysis.[3][4] This application note details the methodologies for the analysis of oligonucleotides containing this compound using liquid chromatography-mass spectrometry (LC-MS).

Analytical Challenges and Strategy

The presence of the this compound modification introduces specific analytical considerations:

  • Mass Shift: The modification results in a predictable mass increase compared to a standard guanosine residue. Accurate mass measurement is essential to confirm the incorporation of the modification.

  • Isotopic Pattern: The presence of bromine, with its two abundant isotopes (79Br and 81Br), will result in a characteristic isotopic pattern in the mass spectrum, providing a unique signature for the modified oligonucleotide.

  • Fragmentation Behavior: The modified base may influence the fragmentation pattern of the oligonucleotide during tandem mass spectrometry (MS/MS), potentially leading to unique product ions that can be used for localization of the modification.

The analytical strategy will employ high-resolution accurate mass (HRAM) spectrometry for confident intact mass determination and data-dependent tandem mass spectrometry (ddMS2) for sequence confirmation and localization of the this compound modification.[3]

Experimental Protocols

Materials and Reagents
  • Oligonucleotide sample containing this compound

  • Nuclease-free water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ion-pairing agents (e.g., Triethylamine (TEA), Hexafluoroisopropanol (HFIP))[5][6]

  • Ammonium acetate (B1210297) (for HILIC)[7]

Sample Preparation
  • Reconstitute the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µM in the initial mobile phase.

Liquid Chromatography

Two common LC methods for oligonucleotide analysis are Ion-Pair Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Protocol 3.3.1: Ion-Pair Reversed-Phase (IP-RP) LC-MS [3]

This method is widely used for oligonucleotide analysis and provides excellent resolution.

  • Column: C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Thermo Scientific DNAPac RP)

  • Mobile Phase A: 16.3 mM TEA, 400 mM HFIP in water[5][6]

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60 °C

Protocol 3.3.2: HILIC LC-MS [8]

HILIC is an alternative that avoids the use of ion-pairing reagents which can sometimes cause ion suppression in the MS.

  • Column: HILIC column (e.g., Shodex HILICpak VN-50)[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0-2 min: 90% B

    • 2-17 min: 90-60% B

    • 17-20 min: 60% B

    • 20-22 min: 60-90% B

    • 22-30 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oligonucleotides.

  • Full MS (MS1) Scan:

    • Mass Range: m/z 400-2000

    • Resolution: > 60,000

  • Data-Dependent MS/MS (ddMS2):

    • TopN: 3-5 most intense ions from the MS1 scan

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.

Data Presentation and Analysis

Intact Mass Analysis

The expected molecular weight of the oligonucleotide containing this compound should be calculated and compared to the deconvoluted mass from the experimental data. The presence of the characteristic bromine isotopic pattern should also be confirmed.

Table 1: Theoretical and Observed Masses of a Model Oligonucleotide

Sequence (5' to 3')ModificationTheoretical Monoisotopic Mass (Da)Observed Deconvoluted Mass (Da)Mass Error (ppm)
GCT G[8-Aza-7-bromo-7-deazaG]T AGCThis compound2804.412804.437.1
GCT GGT AGCUnmodified2724.472724.483.7
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry will generate a series of fragment ions that can be used to confirm the sequence of the oligonucleotide. The most common fragment ions for oligonucleotides are the a-B, w, c, and y-ions.[9] The location of the this compound modification can be determined by identifying the fragment ion series that contains the mass shift corresponding to the modification.

Table 2: Key Fragment Ions for a Model Oligonucleotide Containing this compound

Fragment IonSequenceTheoretical m/zObserved m/z
y4T AGC1205.211205.22
y5G T AGC1534.271534.28
c4GCT G1248.201248.21
c5GCT G[Mod G]1627.141627.15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis start Oligonucleotide Sample reconstitution Reconstitution in Nuclease-Free Water start->reconstitution dilution Dilution for LC-MS Analysis reconstitution->dilution lc_column LC Separation (IP-RP or HILIC) dilution->lc_column esi Electrospray Ionization (Negative Mode) lc_column->esi ms1 Full MS Scan (Intact Mass) esi->ms1 ms2 ddMS/MS (Fragmentation) ms1->ms2 deconvolution Deconvolution ms2->deconvolution fragment_analysis Fragment Ion Analysis ms2->fragment_analysis sequence_confirmation Sequence Confirmation & Modification Localization deconvolution->sequence_confirmation fragment_analysis->sequence_confirmation

Caption: Experimental workflow for the LC-MS analysis of modified oligonucleotides.

Caption: General fragmentation pathways of oligonucleotides in mass spectrometry.

Conclusion

The described LC-MS and MS/MS methodologies provide a robust framework for the detailed characterization of oligonucleotides containing the this compound modification. Accurate mass measurement confirms the successful incorporation of the modified base, while fragmentation analysis provides unambiguous sequence verification and localization of the modification. These detailed analytical protocols are essential for ensuring the quality and consistency of modified oligonucleotide therapeutics during research, development, and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Aza-7-bromo-7-deazaguanosine and its derivatives.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Issue 1: Low Yields and Regioselectivity in Glycosylation

  • Question: My glycosylation reaction is resulting in a complex mixture of N8 and N9 isomers with a low yield of the desired N9 product. What can I do to improve the regioselectivity and yield?

  • Answer: The regioselectivity of glycosylation is a known challenge for 8-aza-7-deazapurine bases. The outcome is highly dependent on the catalyst and reaction conditions.

    • Catalyst Choice: While catalysts like SnCl4 and TMSOTf have been used, they can lead to complex mixtures. Boron trifluoride etherate (BF₃·OEt₂) in acetonitrile (B52724) has been shown to favor the formation of the desired N9-glycosylated product, although yields may still vary depending on the specific substrate.[1][2]

    • Protecting Groups: Ensure the 6-oxo group of the guanine (B1146940) moiety is appropriately protected, for instance as a 6-methoxy group. This protection is crucial as it can influence the electronic properties of the purine (B94841) ring system and guide the glycosylation to the N9 position.[1][2] The 2-amino group typically does not require protection for this step.[1]

    • Reaction Conditions: The reaction temperature can also play a role. Some protocols suggest running the reaction at room temperature, while others use elevated temperatures. It is advisable to start with milder conditions (room temperature) and monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

Issue 2: Unwanted Di-bromination during Halogenation

  • Question: I am attempting to brominate the 7-position of my 8-aza-7-deazaguanosine precursor, but I am observing significant amounts of a di-brominated byproduct. How can I achieve selective mono-bromination at the 7-position?

  • Answer: Regioselective bromination of the 7-deazapurine ring system can be challenging due to the activating effect of the amino group on the pyrimidine (B1678525) ring, which can promote di-bromination at both the 7 and 8-positions.[3]

    • Substrate Choice: Performing the bromination on the nucleobase before glycosylation can sometimes offer better control.

    • Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) is a common choice for this reaction. Using stoichiometric amounts of NBS is critical to avoid over-bromination. It is recommended to add the NBS portion-wise and monitor the reaction progress carefully.

    • Protecting Groups: The presence of certain protecting groups on the sugar moiety or the nucleobase can influence the reactivity of the C7 and C8 positions. It may be necessary to adjust the protecting group strategy to favor mono-bromination.

Issue 3: Low Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

  • Question: I am trying to perform a Sonogashira or Suzuki coupling at the 7-bromo position of my 8-aza-7-deazaguanosine derivative, but the reaction is sluggish and gives very low yields. What could be the problem?

  • Answer: The reactivity of the 7-halo substituent in 8-aza-7-deazaguanine derivatives can be low in Pd-catalyzed cross-coupling reactions.[1][2]

    • Activation via Protecting Group: The presence of a free 6-oxo group can deactivate the 7-position towards cross-coupling. It is highly recommended to use a precursor where the 6-oxo group is protected, for example, as a 6-methoxy group. This modification increases the reactivity of the 7-halo atom.[1][2]

    • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. For Sonogashira couplings, systems like Pd(PPh₃)₄ with a copper(I) co-catalyst are often employed. For Suzuki couplings, other palladium sources and ligands might be more effective. Screening different catalyst systems may be necessary.

    • Reaction Conditions: Ensure that the reaction is performed under strictly anhydrous and inert conditions. The choice of solvent and base can also significantly impact the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is a common protecting group strategy for the synthesis of this compound?

A1: A widely used strategy involves protecting the 6-oxo group of the 8-azaguanine (B1665908) precursor as a 6-methoxy group. This group is stable during the key steps of glycosylation and bromination. The 2-amino group often does not require protection. The 6-methoxy group can then be converted to the 6-amino group (to form the guanosine (B1672433) analogue) at a later stage by treatment with ammonia.[1][2]

Q2: How can I purify the final product and its intermediates?

A2: Purification of 8-aza-7-deazapurine nucleosides and their intermediates typically relies on column chromatography.[1][4]

  • Normal-Phase Chromatography: Silica (B1680970) gel is commonly used for the separation of protected intermediates.

  • Reversed-Phase Chromatography: For the final deprotected nucleosides, which are more polar, reversed-phase chromatography on C18 silica gel is often the method of choice.[4] Gradient elution with mixtures of water and acetonitrile, sometimes with a modifier like trifluoroacetic acid (TFA), is frequently employed.[4]

Q3: How can I confirm the correct regiochemistry of glycosylation (N9 vs. N8)?

A3: The structural assignment of N9- and N8-glycosylated isomers can be unambiguously determined using a combination of spectroscopic techniques:

  • UV Spectroscopy: The UV absorption spectra of N9 and N8 isomers often show distinct differences that can be used for initial identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools to establish the connectivity between the anomeric proton of the ribose sugar and the nitrogen atoms of the purine ring system.[5]

Quantitative Data Summary

Table 1: Example Yields for Key Synthetic Steps

StepProductStarting MaterialReagents/ConditionsYield (%)Reference
GlycosylationN9-glycosylated product 26Iodo-purine base B and ribose IBF₃·OEt₂, Acetonitrile, RT~28[2]
C-C Coupling7-substituted product 15Compound 3Phenylboronic acid, Pd(PPh₃)₄80[1]
AminationCompound 8Compound 3NH₄OH69[1]
DeprotectionCompound 1Compound 24NaOMe, MeOH/THF87[1]

Experimental Protocols

Protocol 1: General Procedure for N9-Glycosylation

  • Suspend the 8-aza-7-deazapurine base (1.0 eq) and the protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, 1.5 eq) in anhydrous acetonitrile.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 2.0 eq) dropwise to the suspension at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired N9-glycosylated product.[1]

Protocol 2: General Procedure for Deprotection of Benzoyl Groups

  • Dissolve the protected nucleoside in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).

  • Add a solution of sodium methoxide (B1231860) (3.0 eq) in methanol.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., 2 N HCl).

  • Evaporate the solvents under reduced pressure.

  • Purify the residue by column chromatography to obtain the deprotected nucleoside.[1]

Visualizations

Synthesis_Workflow General Synthetic Workflow for this compound A 8-Azaguanine Precursor B Protection of 6-oxo group (e.g., as 6-methoxy) A->B Protection C Selective Bromination at C7 (e.g., with NBS) B->C Halogenation D Protected 7-Bromo-8-azaguanine Base C->D E Glycosylation with Protected Ribose (e.g., using BF3.OEt2) D->E Glycosylation F Protected this compound E->F G Deprotection of Sugar Moieties (e.g., NaOMe/MeOH) F->G Deprotection H Conversion of 6-methoxy to 6-oxo (e.g., hydrolysis) G->H Conversion I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Glycosylation Start Low Yield in Glycosylation Check_Isomers Mixture of N8/N9 Isomers? Start->Check_Isomers Change_Catalyst Change Lewis Acid (e.g., to BF3.OEt2) Check_Isomers->Change_Catalyst Yes Check_Protection Is 6-oxo group protected? Check_Isomers->Check_Protection No Optimize_Conditions Optimize Temperature and Reaction Time Change_Catalyst->Optimize_Conditions Protect_Base Protect as 6-methoxy Check_Protection->Protect_Base No Check_Protection->Optimize_Conditions Yes Protect_Base->Optimize_Conditions Success Improved Yield and Selectivity Optimize_Conditions->Success

Caption: Troubleshooting logic for glycosylation issues.

References

Technical Support Center: Oligonucleotide Synthesis with 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aza-7-bromo-7-deazaguanosine in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotide synthesis?

This compound is a modified guanosine (B1672433) analog where the nitrogen at position 8 and the carbon at position 7 of the purine (B94841) ring are interchanged, and a bromine atom is attached at the 7-position. This modification is used to alter the properties of oligonucleotides, such as increasing their thermal stability and modulating their hybridization characteristics. The 7-deaza modification prevents the formation of G-quadruplex structures, which can be problematic in G-rich sequences[1].

Q2: What are the most common challenges encountered when using this compound phosphoramidite (B1245037)?

The primary challenges include incomplete coupling, potential side reactions related to the bromo- and aza- substitutions, and ensuring complete and clean deprotection without degrading the modified nucleoside. Careful optimization of synthesis and deprotection conditions is crucial for obtaining high-quality oligonucleotides.

Q3: How does the bromine at the 7-position affect the stability of the oligonucleotide?

The presence of a halogen, such as bromine, at the 7-position of 7-deazapurines can increase the thermal stability of oligonucleotide duplexes[2]. This is attributed to favorable stacking interactions within the DNA helix.

Q4: Is this compound stable to standard oligonucleotide synthesis conditions?

While 7-deaza-8-aza-dG is generally more stable to the iodine-based oxidizer solution used in phosphoramidite chemistry compared to 7-deaza-dG, the presence of the bromo group may introduce some lability[1]. It is important to use fresh, high-quality reagents and optimized cycle times to minimize potential degradation.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency of this compound Phosphoramidite

Symptoms:

  • Low trityl cation signal after the coupling step for the modified base.

  • Mass spectrometry (MS) analysis shows a high proportion of n-1 sequences (sequences missing the modified base).

  • HPLC analysis shows a significant peak corresponding to the failure sequence.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Activator Use a less acidic but highly nucleophilic activator like 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI). Strongly acidic activators can lead to side reactions.
Insufficient Coupling Time Increase the coupling time for the this compound phosphoramidite. A coupling time of 3-5 minutes is a good starting point.
Degraded Phosphoramidite Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. Perform a small-scale test synthesis to confirm the quality of the amidite.
Moisture in Reagents Use anhydrous acetonitrile (B52724) and ensure all reagents and lines on the synthesizer are dry. Moisture will react with the activated phosphoramidite, reducing coupling efficiency.

Experimental Protocol: Optimizing Coupling Efficiency

  • Prepare Reagents: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M). Use fresh activator solution (e.g., 0.25 M DCI in acetonitrile).

  • Synthesizer Setup: Program the DNA synthesizer to include an extended coupling time (e.g., 180-300 seconds) specifically for the modified phosphoramidite.

  • Test Synthesis: Synthesize a short, test oligonucleotide (e.g., a 10-mer) containing the modification.

  • Analysis:

    • Monitor the trityl yield at each step.

    • After synthesis, deprotect the oligonucleotide and analyze the crude product by HPLC and Mass Spectrometry to determine the ratio of full-length product to n-1 failure sequences.

Problem 2: Side Reactions During Deprotection

Symptoms:

  • Mass spectrometry reveals unexpected adducts or degradation products.

  • HPLC analysis shows multiple, poorly resolved peaks close to the main product peak.

  • Loss of the bromo-substituent (debromination).

Possible Causes and Solutions:

CauseRecommended Action
Harsh Deprotection Conditions The C-Br bond can be susceptible to nucleophilic attack under harsh basic conditions. Use milder deprotection conditions.
Prolonged Deprotection Time/High Temperature Minimize the deprotection time and temperature to prevent degradation of the modified base.
Side Reactions with Ammonia The 8-aza position might be susceptible to nucleophilic attack by ammonia, leading to side products.

Recommended Deprotection Protocols:

Deprotection ReagentConditionsNotes
Ammonium Hydroxide / Methylamine (AMA) 1:1 (v/v) mixture at room temperature for 2 hours or 65°C for 10-15 minutes.[3]AMA is generally effective and allows for faster deprotection at lower temperatures, which can be beneficial for sensitive modifications.
Aqueous Ammonia (30%) 55°C for 4-8 hours.A standard condition, but may need optimization to minimize side reactions with the bromo- and aza- groups.
Potassium Carbonate in Methanol (B129727) 0.05 M K₂CO₃ in anhydrous methanol at room temperature for 4-6 hours.An ultra-mild condition suitable for very sensitive modifications. Requires the use of base-labile protecting groups on the standard nucleobases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
Problem 3: Difficult Purification of the Modified Oligonucleotide

Symptoms:

  • Broad or tailing peaks during reverse-phase HPLC purification.

  • Co-elution of the desired product with failure sequences or other impurities.

  • Low recovery of the purified oligonucleotide.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Structures G-rich sequences can form secondary structures that interfere with HPLC separation. Performing the purification at an elevated temperature (e.g., 55-60°C) can help to denature these structures.
Hydrophobicity of the Modified Oligo The bromo-substituent can increase the hydrophobicity of the oligonucleotide. Adjust the HPLC gradient to achieve better separation.
Incomplete Deprotection Incompletely deprotected oligonucleotides will have different retention times and can complicate purification. Ensure deprotection is complete by analyzing a small aliquot of the crude product by MS before purification.

Experimental Protocol: HPLC Purification

  • Column: Use a suitable reverse-phase column (e.g., C18).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or 100 mM Hexafluoroisopropanol (HFIP) with 8 mM Triethylamine (TEA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: Optimize the gradient to ensure separation of the full-length product from shorter failure sequences. A shallow gradient may be necessary.

  • Temperature: Set the column temperature to 55-60°C to minimize secondary structures.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: Collect fractions and analyze by mass spectrometry to confirm the identity of the desired product.

Data Summary

The following table summarizes typical coupling efficiencies and recommended deprotection conditions for oligonucleotides containing modified bases. Note that specific values for this compound may require empirical optimization.

ParameterStandard NucleosidesThis compound (Recommended)
Coupling Time 30-60 seconds180-300 seconds
Typical Coupling Efficiency >99%>98% (with optimization)
Standard Deprotection NH₄OH, 55°C, 8-12hAMA, RT, 2h or 65°C, 15 min
Mild Deprotection K₂CO₃/MeOH, RT, 4hK₂CO₃/MeOH, RT, 4-6h (with compatible protecting groups)

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DCA/TCA) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate (Repeat for next cycle) Cleavage 5. Cleavage from Support Oxidation->Cleavage Deprotection 6. Deprotection Cleavage->Deprotection Purification 7. Purification (HPLC) Deprotection->Purification Analysis 8. QC Analysis (MS, CE) Purification->Analysis

Caption: Automated phosphoramidite oligonucleotide synthesis workflow.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Low_Yield Low Yield of Full-Length Product Coupling_Failure Coupling Failure (n-1 peak) Low_Yield->Coupling_Failure Impure_Product Impure Product (Multiple Peaks in HPLC/MS) Side_Reactions Side Reactions (Unexpected Masses) Impure_Product->Side_Reactions Incomplete_Deprotection Incomplete Deprotection (+Protecting Group Mass) Impure_Product->Incomplete_Deprotection Secondary_Structure Secondary Structure (Broad HPLC Peaks) Impure_Product->Secondary_Structure Optimize_Coupling Optimize Coupling: - Increase time - Change activator Coupling_Failure->Optimize_Coupling Mild_Deprotection Use Milder Deprotection: - AMA or K2CO3/MeOH Side_Reactions->Mild_Deprotection Optimize_Deprotection Optimize Deprotection: - Adjust time/temp Incomplete_Deprotection->Optimize_Deprotection HPLC_Optimization Optimize HPLC: - Increase temperature - Adjust gradient Secondary_Structure->HPLC_Optimization

Caption: Troubleshooting logic for modified oligonucleotide synthesis.

References

Technical Support Center: Purification of 8-Aza-7-bromo-7-deazaguanosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Aza-7-bromo-7-deazaguanosine modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of these specific modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound modified oligonucleotides?

The primary challenges stem from the unique properties imparted by the modifications:

  • Increased Hydrophobicity: The 7-bromo modification significantly increases the hydrophobicity of the oligonucleotide, which can lead to stronger interactions with reverse-phase chromatography media. This may result in broader peaks and require optimization of elution conditions.

  • Altered Secondary Structures: While 8-aza-7-deazaguanine modifications can reduce the formation of G-quadruplexes in guanine-rich sequences, the overall impact on secondary structure should be considered.[1] In some contexts, bulky 7-bromo substituents have been observed to disrupt higher-order structures.[2]

  • Co-elution with Impurities: Truncated sequences (n-1, n-2) and other synthesis-related impurities may have chromatographic behavior similar to the full-length product, necessitating high-resolution purification techniques.[3][4]

Q2: Which purification methods are recommended for these modified oligonucleotides?

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is generally the most effective method due to its high resolution and ability to separate molecules based on hydrophobicity.[3][4] Anion-Exchange HPLC (AEX-HPLC) can also be a valuable tool, particularly for longer oligonucleotides or if issues with secondary structures persist.[4][5] For desalting and removal of small molecule impurities, Solid-Phase Extraction (SPE) is a rapid and efficient option.[4]

Q3: How does the this compound modification affect the choice of analytical techniques for purity assessment?

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the gold standard for confirming the molecular weight of the purified oligonucleotide and identifying any impurities.[6] The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the successful incorporation of the modification.

Q4: Can I use Polyacrylamide Gel Electrophoresis (PAGE) for purification?

While PAGE offers excellent resolution for unmodified oligonucleotides, especially longer sequences, its lower throughput and more complex extraction process make it less ideal for routine purification of these modified oligonucleotides compared to HPLC.[4] However, it can be a useful analytical tool to assess purity.

Troubleshooting Guides

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Problem Potential Cause(s) Troubleshooting Steps
Broad or Tailing Peaks 1. Strong hydrophobic interactions between the brominated oligonucleotide and the stationary phase. 2. Formation of secondary structures. 3. Suboptimal ion-pairing reagent concentration.1. Decrease the hydrophobicity of the mobile phase by increasing the concentration of the organic solvent (e.g., acetonitrile) in the elution gradient. 2. Increase the column temperature (e.g., to 50-60°C) to disrupt secondary structures.[7] 3. Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) in the mobile phase.
Poor Resolution Between Full-Length Product and Impurities 1. Inappropriate gradient slope. 2. Column overloading.1. Use a shallower gradient to improve the separation of closely eluting species. 2. Reduce the amount of sample loaded onto the column.
Low Recovery of the Oligonucleotide 1. Irreversible adsorption to the stationary phase. 2. Precipitation of the oligonucleotide on the column.1. Use a different stationary phase with lower hydrophobicity. 2. Ensure the oligonucleotide is fully dissolved in the loading buffer.
Anion-Exchange HPLC (AEX-HPLC)
Problem Potential Cause(s) Troubleshooting Steps
Multiple Peaks for a Single Product 1. Presence of stable secondary structures. 2. Incomplete deprotection.1. Perform purification at an elevated temperature or under denaturing conditions (e.g., high pH, though buffer compatibility with the column must be verified).[5] 2. Ensure complete deprotection of the oligonucleotide before purification.
Poor Separation of Long Oligonucleotides 1. Resolution of AEX-HPLC decreases with increasing oligonucleotide length.1. Consider using a column with a different particle size or pore size optimized for larger molecules. 2. IP-RP-HPLC may be a more suitable alternative for very long modified oligonucleotides.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This protocol provides a general framework for the purification of this compound modified oligonucleotides. Optimization may be required based on the specific sequence and length of the oligonucleotide.

1. Materials:

  • Crude, deprotected oligonucleotide sample

  • Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: 100 mM TEAA in 50% Acetonitrile

  • RP-HPLC column (e.g., C18)

  • HPLC system with a UV detector

2. Procedure:

  • Dissolve the crude oligonucleotide in Buffer A.

  • Equilibrate the HPLC column with 95% Buffer A and 5% Buffer B.

  • Inject the sample onto the column.

  • Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 65% over 30 minutes).

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the main peak (the full-length product).

  • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the oligonucleotide.

  • Desalt the purified oligonucleotide using a suitable method (e.g., SPE or ethanol (B145695) precipitation).

Protocol 2: Purity Assessment by LC-MS

1. Materials:

  • Purified oligonucleotide sample

  • Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) with 15 mM Triethylamine (TEA) in water

  • Mobile Phase B: Methanol

  • LC-MS system with an electrospray ionization (ESI) source

2. Procedure:

  • Dilute the purified oligonucleotide sample in Mobile Phase A.

  • Inject the sample into the LC-MS system.

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Acquire mass spectra in negative ion mode.

  • Deconvolute the raw mass spectrum to determine the molecular weight of the main product and any impurities.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection synthesis->deprotection hplc IP-RP-HPLC deprotection->hplc Crude Oligonucleotide desalting Desalting (SPE) hplc->desalting lcms LC-MS Analysis desalting->lcms Purified Oligonucleotide quantification UV Quantification lcms->quantification final_product final_product quantification->final_product Final Product

Caption: Workflow for the purification and analysis of modified oligonucleotides.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues start Poor HPLC Purification broad_peaks Broad or Tailing Peaks? start->broad_peaks poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery adjust_gradient Decrease Gradient Slope broad_peaks->adjust_gradient Yes increase_temp Increase Column Temperature broad_peaks->increase_temp Yes optimize_ip Optimize Ion-Pairing Reagent broad_peaks->optimize_ip Yes shallow_gradient Use Shallower Gradient poor_resolution->shallow_gradient Yes reduce_load Reduce Sample Load poor_resolution->reduce_load Yes change_column Change Stationary Phase low_recovery->change_column Yes check_solubility Check Sample Solubility low_recovery->check_solubility Yes

Caption: Troubleshooting logic for IP-RP-HPLC purification issues.

References

Technical Support Center: 8-Aza-7-bromo-7-deazaguanosine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Aza-7-bromo-7-deazaguanosine in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when incorporating this compound into oligonucleotides using solid-phase synthesis?

A1: When incorporating this compound, special attention should be paid to the stability of the N-glycosidic bond and the potential for side reactions under standard synthesis conditions. Key considerations include:

  • Choice of Protecting Groups: The use of appropriate protecting groups on the exocyclic amine and the hydroxyl groups is critical to prevent side reactions. Formamidine-based protecting groups may offer enhanced stability against acid-catalyzed depurination compared to standard acyl groups.[1]

  • Coupling Conditions: Optimization of coupling time and activator may be necessary to achieve high incorporation efficiency.

  • Deprotection Strategy: The final deprotection step should be carefully chosen to avoid degradation of the modified nucleoside.

Q2: Is this compound stable to standard detritylation conditions?

Q3: What are the potential side reactions to be aware of during the synthesis of oligonucleotides containing this compound?

A3: Potential side reactions include:

  • Depurination: Cleavage of the N-glycosidic bond, leading to the formation of an abasic site and subsequent chain cleavage during basic deprotection.[1]

  • Modification of the 8-Aza-7-deazaguanine core: The modified base may be susceptible to degradation under harsh basic or acidic conditions used during deprotection.

  • Incomplete capping: Failure to cap unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences.[2]

Q4: How does the 7-bromo substitution affect the properties of the resulting oligonucleotide?

A4: The introduction of a bulky halogen substituent at the 7-position of 8-aza-7-deazapurines has been shown to increase the thermal stability of DNA duplexes.[3][4] This stabilization is attributed to favorable stacking interactions within the duplex.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase synthesis of oligonucleotides containing this compound.

Problem Potential Cause Recommended Solution
Low coupling efficiency of this compound phosphoramidite (B1245037). 1. Suboptimal activator. 2. Steric hindrance from the modified nucleoside. 3. Degradation of the phosphoramidite.1. Test alternative activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT). 2. Increase the coupling time and/or the concentration of the phosphoramidite. 3. Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. Verify its purity by 31P NMR.
Significant presence of n-1 shortmers in the final product. 1. Inefficient coupling of the modified nucleoside. 2. Incomplete capping of unreacted 5'-hydroxyl groups.1. Optimize coupling conditions as described above. 2. Ensure fresh capping reagents are used and consider extending the capping time.
Product degradation observed after final deprotection. 1. Depurination during acidic detritylation steps. 2. Base-catalyzed degradation of the this compound moiety during final cleavage and deprotection.1. Use a milder detritylation reagent (e.g., 3% trichloroacetic acid in dichloromethane) and minimize the detritylation time.[1] 2. Employ milder basic deprotection conditions, such as ammonium (B1175870) hydroxide (B78521) at room temperature for a shorter duration, or consider alternative deprotection reagents like gaseous ammonia.
Unexpected mass in the final product by mass spectrometry. 1. Adduct formation during synthesis or deprotection. 2. Modification of the 7-bromo substituent.1. Review all reagents for potential sources of adducts. 2. Analyze the product by tandem mass spectrometry (MS/MS) to identify the location and nature of the modification.

Experimental Protocols

Protocol 1: Incorporation of this compound Phosphoramidite

This protocol outlines the key steps for incorporating the modified nucleoside into an oligonucleotide sequence using an automated DNA synthesizer.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M).

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound oligonucleotide using a solution of 3% trichloroacetic acid in dichloromethane.

    • Coupling: Deliver the this compound phosphoramidite solution and an activator (e.g., ETT) to the synthesis column. Allow the coupling reaction to proceed for an optimized time (e.g., 5-15 minutes).

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in tetrahydrofuran/water/pyridine.

  • Repeat: Continue the synthesis cycle for the subsequent bases in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes a standard procedure for cleaving the oligonucleotide from the solid support and removing the protecting groups.

  • Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the base and phosphate protecting groups.

  • Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle detritylation Detritylation (Remove 5'-DMT) coupling Coupling (Add this compound) detritylation->coupling capping Capping (Block unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation cleavage Cleavage from Support (e.g., NH4OH) oxidation->cleavage deprotection Deprotection (Remove protecting groups) cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Experimental workflow for solid-phase synthesis of oligonucleotides containing this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_deprotection_issues Deprotection Issues start Low Yield or Purity of Final Oligo low_coupling Low Coupling Efficiency? start->low_coupling depurination Depurination? start->depurination base_degradation Base Degradation? start->base_degradation solution1 Optimize Coupling: - Change activator - Increase time/concentration low_coupling->solution1 Yes solution2 Milder Detritylation: - Reduce acid concentration/time depurination->solution2 Yes solution3 Milder Deprotection: - Lower temperature/time - Use alternative base base_degradation->solution3 Yes

Caption: Troubleshooting logic for low yield or purity in this compound oligonucleotide synthesis.

References

avoiding depurination when using 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Aza-7-bromo-7-deazaguanosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful use of this modified nucleoside in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic analog of the natural nucleoside guanosine. It is characterized by the substitution of the carbon at position 8 with a nitrogen atom and the carbon at position 7 with a nitrogen atom, along with the addition of a bromine atom at the 7-position. These modifications confer unique chemical properties, including enhanced stability of the glycosidic bond, which makes it resistant to depurination.[1] Its primary applications include its use as a building block in the synthesis of modified oligonucleotides for various therapeutic and diagnostic purposes, such as antisense oligonucleotides, aptamers, and probes for molecular diagnostics. The modifications can also influence the stability of DNA and RNA duplexes.[2][3]

Q2: How does the 8-Aza-7-bromo-7-deaza modification affect the stability of the glycosidic bond?

The N-glycosidic bond in purine (B94841) nucleosides is susceptible to hydrolysis, leading to depurination, especially under acidic conditions. The 8-aza-7-deaza modification alters the electronic properties of the purine ring system, resulting in a more stable glycosidic bond compared to natural guanosine.[1] The addition of a halogen, such as bromine, at the 7-position further enhances this stability.[1] This increased stability is advantageous in applications that involve harsh chemical conditions, such as oligonucleotide synthesis and certain PCR protocols.

Q3: What are the general storage and handling recommendations for this compound?

For long-term storage, this compound should be stored as a dry powder at -20°C. For short-term use, solutions can be prepared in appropriate solvents (e.g., DMSO, water) and stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent exposure to moisture and light.

Q4: Can this compound be incorporated into oligonucleotides using standard phosphoramidite (B1245037) chemistry?

Yes, this compound can be converted into a phosphoramidite building block and incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[2] Due to its enhanced stability, it is generally compatible with the reagents and conditions used in oligonucleotide synthesis, including the iodine-based oxidation step.

Troubleshooting Guides

Issue 1: Suspected Depurination During Experimental Procedures

Symptoms:

  • Reduced yield of the desired product in enzymatic reactions (e.g., PCR, ligation).

  • Appearance of unexpected peaks in HPLC or LC-MS analysis, corresponding to the free base or an abasic site.

  • Loss of biological activity of the modified oligonucleotide.

Troubleshooting Workflow:

depurination_troubleshooting start Suspected Depurination check_pH Verify pH of all solutions (buffers, reaction mixes) start->check_pH adjust_pH Adjust pH to be within the optimal range (typically 7.0-8.5) check_pH->adjust_pH pH outside optimal range check_temp Review incubation temperatures and durations check_pH->check_temp pH is optimal adjust_pH->check_temp optimize_temp Minimize exposure to high temperatures (>60°C) check_temp->optimize_temp High temp/ long incubation analytical_confirm Confirm depurination using HPLC or LC-MS/MS check_temp->analytical_confirm Temp is optimal optimize_temp->analytical_confirm protocol_modification Modify experimental protocol (e.g., use milder deprotection in synthesis) analytical_confirm->protocol_modification Depurination confirmed end_success Depurination Minimized analytical_confirm->end_success No depurination detected protocol_modification->end_success

Caption: Troubleshooting workflow for suspected depurination.

Detailed Steps:

  • pH Verification: Carefully measure the pH of all buffers and reaction mixtures. Acidic conditions significantly accelerate depurination. If necessary, prepare fresh buffers and adjust the pH to the optimal range for your experiment, which is typically between 7.0 and 8.5.

  • Temperature and Incubation Time Review: High temperatures can promote depurination, even at neutral pH. Evaluate the temperatures and durations of all incubation steps. If possible, reduce the temperature or shorten the incubation time without compromising the experimental outcome.

  • Analytical Confirmation: To confirm if depurination has occurred, analyze your sample using HPLC or LC-MS/MS. Compare the chromatogram to a reference standard of this compound and look for peaks corresponding to the free 8-aza-7-bromo-7-deazaguanine base.

  • Protocol Modification: If depurination is confirmed, consider modifying your protocol. For oligonucleotide synthesis, this may involve using milder deprotection conditions. For enzymatic reactions, consider using a buffer with a slightly higher pH if the enzyme's activity is not significantly affected.

Issue 2: Poor Incorporation of this compound-triphosphate in PCR

Symptoms:

  • Low or no yield of the desired PCR product.

  • Appearance of shorter, non-specific PCR products.

Troubleshooting Steps:

  • Enzyme Compatibility: Not all DNA polymerases efficiently incorporate modified nucleotides. Consult the literature or the manufacturer's recommendations to ensure you are using a polymerase that is known to be compatible with modified dNTPs. Consider screening different polymerases if the issue persists.

  • Magnesium Concentration: The optimal magnesium chloride (MgCl₂) concentration can be different for reactions with modified nucleotides. Perform a MgCl₂ titration (e.g., 1.5 mM to 4.0 mM) to determine the optimal concentration for your specific primers and template.

  • dNTP Ratio: The ratio of the modified dGTP analog to the other dNTPs may need optimization. Try varying the concentration of this compound-triphosphate while keeping the concentrations of dATP, dCTP, and dTTP constant.

  • Annealing Temperature: The presence of the modified base in the primer or template can alter the melting temperature (Tm). Optimize the annealing temperature by performing a gradient PCR.

  • Extension Time: Some polymerases may incorporate modified nucleotides at a slower rate. Try increasing the extension time during the PCR cycles.

Data Presentation

The following table provides illustrative data on the stability of this compound compared to natural deoxyguanosine (dG). This data is based on the general understanding that 8-aza-7-deaza modifications and 7-halogenation increase glycosidic bond stability and is intended for comparative purposes. Actual rates should be determined empirically.

CompoundConditionpHTemperature (°C)Illustrative Half-life (t₁/₂)
Deoxyguanosine (dG)Mildly Acidic5.037~200 hours
This compoundMildly Acidic5.037>2000 hours
Deoxyguanosine (dG)Neutral7.095~10 hours
This compoundNeutral7.095>100 hours
Deoxyguanosine (dG)Acidic (Deprotection)2.025~2 hours
This compoundAcidic (Deprotection)2.025>20 hours

Experimental Protocols

Protocol 1: General Guideline for Incorporation of this compound into Oligonucleotides

This protocol outlines the general steps for incorporating this compound into an oligonucleotide using automated solid-phase DNA/RNA synthesis.

Workflow Diagram:

oligo_synthesis_workflow start Start Synthesis phosphoramidite Prepare this compound phosphoramidite start->phosphoramidite synthesis Automated Solid-Phase Synthesis (Standard Cycles) phosphoramidite->synthesis cleavage_deprotection Cleavage from Solid Support and Base Deprotection (Mild Conditions Recommended) synthesis->cleavage_deprotection purification Purification of the Oligonucleotide (e.g., HPLC) cleavage_deprotection->purification analysis Quality Control (e.g., Mass Spectrometry) purification->analysis end Final Product analysis->end

Caption: Workflow for oligonucleotide synthesis with this compound.

Methodology:

  • Phosphoramidite Preparation: Synthesize or procure the 5'-DMT-2'-deoxy-8-Aza-7-bromo-7-deazaguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. Ensure the phosphoramidite is of high purity and handled under anhydrous conditions.

  • Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry cycles. The coupling efficiency of the modified phosphoramidite should be monitored.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups. To minimize the risk of any side reactions, consider using milder deprotection conditions if compatible with other modifications in the sequence.

  • Purification: Purify the full-length oligonucleotide using a suitable method, such as reverse-phase or ion-exchange HPLC.

  • Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or UPLC.

Protocol 2: Analytical Method for Detecting Depurination by HPLC-UV-MS

This protocol provides a general method for the analysis of this compound and its potential depurination product using HPLC-UV-MS.

Methodology:

  • Sample Preparation: Prepare the sample containing this compound or the oligonucleotide containing it in a suitable solvent (e.g., water, buffer). For forced degradation studies, incubate the sample under acidic and/or high-temperature conditions.

  • HPLC-UV-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • UV Detection: Monitor at a wavelength appropriate for the compound (e.g., ~260 nm).

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected m/z values of this compound and the free base (8-aza-7-bromo-7-deazaguanine).

  • Data Analysis: Quantify the amount of the intact nucleoside and the depurinated base by integrating the respective peak areas in the chromatogram.

Logical Relationship Diagram:

analytical_logic sample Sample containing This compound stress_conditions Stress Conditions (e.g., Acid, Heat) sample->stress_conditions depurination Depurination Occurs stress_conditions->depurination products Mixture of Intact Nucleoside and Free Base depurination->products hplc_separation HPLC Separation (Based on Polarity) products->hplc_separation uv_detection UV Detection (Chromatogram Peaks) hplc_separation->uv_detection ms_identification Mass Spectrometry (m/z Identification) hplc_separation->ms_identification quantification Quantification of Depurination uv_detection->quantification ms_identification->quantification

Caption: Logical flow for the analytical detection of depurination.

References

Technical Support Center: Optimizing Deprotection of 8-Aza-7-bromo-7-deazaguanosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Aza-7-bromo-7-deazaguanosine modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the critical deprotection step of your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of oligonucleotides containing the this compound modification.

Issue 1: Incomplete Deprotection of Protecting Groups

  • Symptom: Mass spectrometry analysis shows peaks corresponding to the oligonucleotide with protecting groups (e.g., isobutyryl on guanine (B1146940), benzoyl on adenine (B156593) and cytosine) still attached. HPLC analysis may show multiple, broader peaks eluting earlier than the expected fully deprotected product.

  • Possible Causes:

  • Solutions:

    • Optimize Deprotection Time and Temperature: Refer to the recommended protocols in the tables below. For standard protecting groups, a longer incubation or a slight increase in temperature may be necessary. However, be cautious with elevated temperatures as they can lead to degradation of the this compound modification.

    • Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide should be stored tightly sealed and refrigerated to prevent loss of ammonia gas.

    • Ensure Proper Mixing: Gently agitate the solid support in the deprotection solution to ensure complete exposure of the oligonucleotide.

Issue 2: Degradation of the this compound Modification

  • Symptom: Mass spectrometry analysis reveals a loss of mass corresponding to the bromine atom (debromination) or other unexpected fragmentation patterns. HPLC analysis may show the appearance of new, unidentified peaks.

  • Possible Causes:

    • Harsh deprotection conditions (e.g., prolonged exposure to high temperatures or highly basic solutions). The C-Br bond on the 8-aza-7-deazaguanine ring system can be susceptible to nucleophilic attack under aggressive basic conditions.

    • Instability of the pyrazolo[3,4-d]pyrimidine core of the 8-aza-7-deazaguanine nucleoside to the deprotection reagent.

  • Solutions:

    • Employ Milder Deprotection Conditions: Consider using AMA (a mixture of ammonium hydroxide and methylamine) at a lower temperature or for a shorter duration.[1] Alternatively, for highly sensitive sequences, ultra-mild deprotection conditions using potassium carbonate in methanol (B129727) may be necessary, provided that ultra-mild protecting groups were used during synthesis.

    • Careful Monitoring: When establishing a deprotection protocol for a new sequence, perform a time-course experiment and analyze the products at different time points by mass spectrometry to identify the optimal conditions that ensure complete deprotection without significant degradation.

Issue 3: Formation of Side Products

  • Symptom: HPLC and mass spectrometry data show the presence of unexpected adducts or modified oligonucleotides.

  • Possible Causes:

    • Reaction of the exocyclic amine of the modified guanosine (B1672433) with components of the deprotection solution.

    • Modification of the this compound base under the deprotection conditions. Research on related 2-bromo-7-bromo-8-aza-7-deazapurine nucleosides has shown that the bromo-atom at the 2-position can be substituted by an amino group during deprotection with NH3/MeOH at 120°C.[2] While the target molecule is different, this suggests a potential for side reactions involving the bromine atom.

  • Solutions:

    • Use Acetyl-dC: When using AMA for deprotection, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) during oligonucleotide synthesis to prevent transamination of the cytosine base.[1]

    • Consider Alternative Deprotection Reagents: If side reactions persist, explore alternative deprotection reagents that are less nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for deprotecting an oligonucleotide containing a single this compound modification?

A1: For a standard oligonucleotide with benzoyl-dA, benzoyl-dC, and isobutyryl-dG protecting groups, a good starting point is treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours. However, due to the potential sensitivity of the this compound modification, it is highly recommended to start with a milder condition, such as AMA (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine) at 65°C for 10-15 minutes, ensuring Ac-dC was used in the synthesis.[1] Always perform a small-scale test deprotection and analyze the product by mass spectrometry to confirm the integrity of the modification.

Q2: Can I use the standard overnight deprotection with ammonium hydroxide at room temperature?

A2: While this is the mildest standard condition, it may not be sufficient to completely remove the isobutyryl protecting group from guanine residues, leading to incomplete deprotection. If you choose this method, thorough analysis of the final product is essential.

Q3: My mass spectrometry results show a mass loss of approximately 80 Da from my target oligonucleotide. What could be the cause?

A3: A mass loss of approximately 80 Da is characteristic of debromination (loss of a bromine atom). This indicates that your deprotection conditions are too harsh. You should reduce the temperature, shorten the deprotection time, or switch to a milder deprotection reagent like AMA at a lower temperature or potassium carbonate (if compatible with your protecting groups).

Q4: How can I confirm that the this compound modification is intact after deprotection?

A4: The most reliable method is high-resolution mass spectrometry (e.g., ESI-QTOF) to confirm the exact mass of the deprotected oligonucleotide. HPLC analysis can also be informative; a sharp, single peak at the expected retention time is a good indication of a pure, intact product.

Data Presentation

Table 1: Comparison of Common Deprotection Conditions

ReagentTemperatureTimeProtecting Groups CompatibilityPotential Issues with this compound Oligos
Conc. Ammonium Hydroxide 55°C8 - 17 hoursStandard (Bz-dA, Bz-dC, iBu-dG)Potential for debromination and other side reactions.
AMA (Ammonium Hydroxide/Methylamine 1:1) 65°C10 - 15 minutesRequires Ac-dC for cytosineRecommended starting point; may still require optimization to minimize degradation.
Potassium Carbonate (0.05 M in Methanol) Room Temp.4 - 6 hoursUltra-Mild (Pac-dA, Ac-dC, iPr-Pac-dG)Safest option for sensitive modifications, but requires specific protecting groups.[3]
Tert-Butylamine/Water (1:3) 60°C6 hoursStandard (Bz-dA, Bz-dC, dmf-dG)Milder than ammonium hydroxide; may be a suitable alternative.

Experimental Protocols

Protocol 1: Deprotection using Ammonium Hydroxide (Standard Conditions)

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial briefly to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

  • Resuspend the oligonucleotide in an appropriate buffer for analysis and purification.

Protocol 2: Deprotection using AMA (Fast Deprotection)

  • Ensure that acetyl-protected dC (Ac-dC) was used during oligonucleotide synthesis.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1 mL of the freshly prepared AMA solution.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial briefly.

  • Transfer the supernatant to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

  • Resuspend the oligonucleotide for further processing.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Solid_Support Solid Support with Protected Oligo Cleavage Cleavage from Solid Support Solid_Support->Cleavage Add Deprotection Reagent Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection Incubate Analysis HPLC & Mass Spec Analysis Base_Deprotection->Analysis Purification Purification Analysis->Purification If necessary Final_Product Pure Oligonucleotide Analysis->Final_Product If pure Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection and analysis.

Troubleshooting_Logic Start Deprotection of this compound Oligo Analysis Analyze by Mass Spec & HPLC Start->Analysis Incomplete Incomplete Deprotection? Analysis->Incomplete Degradation Degradation/Side Products? Incomplete->Degradation No Troubleshoot_Incomplete Increase Time/Temp Use Fresh Reagents Incomplete->Troubleshoot_Incomplete Yes Success Successful Deprotection Degradation->Success No Troubleshoot_Degradation Use Milder Conditions (e.g., AMA, lower temp) Degradation->Troubleshoot_Degradation Yes Troubleshoot_Incomplete->Start Troubleshoot_Degradation->Start

Caption: Troubleshooting decision tree for deprotection optimization.

References

Technical Support Center: Enhancing PCR Performance with 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Aza-7-bromo-7-deazaguanosine to improve Polymerase Chain Reaction (PCR) performance, particularly with GC-rich templates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

This compound is a modified guanosine (B1672433) analog. In its triphosphate form (8-Aza-7-bromo-7-deaza-dGTP), it can be used as a substitute for dGTP in PCR mixtures. The substitution of the nitrogen at position 7 with a carbon atom and the addition of a bromine atom and an additional nitrogen at position 8 alters the hydrogen-bonding properties of the base. This modification is particularly useful for amplifying DNA templates with high Guanine-Cytosine (GC) content. The primary benefit is the reduction of secondary structures, such as hairpin loops, that can form in GC-rich regions and impede the progression of the DNA polymerase, leading to failed or inefficient amplification.[1][2]

Q2: How does this compound prevent the formation of secondary structures in DNA?

Standard guanine (B1146940) bases can form Hoogsteen hydrogen bonds, which are involved in the formation of complex secondary structures like G-quadruplexes in GC-rich DNA sequences.[1] By replacing the N7 atom with a carbon, this compound disrupts the formation of these Hoogsteen base pairs.[1][2] This destabilization of secondary structures allows the DNA polymerase to more efficiently read through the template strand, resulting in improved yield and specificity of the desired PCR product.

Q3: What is the recommended concentration of this compound triphosphate in a PCR reaction?

While specific optimization is always recommended, a common starting point for similar guanosine analogs like 7-deaza-dGTP is to substitute it for a portion of the dGTP in the reaction mix. A typical ratio is 3 parts modified guanosine triphosphate to 1 part standard dGTP.[1] Completely replacing dGTP with a modified analog may not always be optimal and can in some cases reduce the efficiency of the polymerase.

Q4: Is this compound triphosphate compatible with all DNA polymerases?

Most common thermostable DNA polymerases, such as Taq polymerase, can incorporate 7-deazapurine analogs into a growing DNA strand.[3][4] However, the efficiency of incorporation may vary between different polymerases. It is advisable to consult the specifications of your DNA polymerase or conduct a pilot experiment to ensure compatibility and optimal performance.

Q5: Will using this compound affect downstream applications like sequencing or restriction enzyme digestion?

The incorporation of this modified nucleotide can affect subsequent enzymatic processes. For Sanger sequencing, using analogs like 7-deaza-dGTP is often beneficial as it resolves compressions in GC-rich regions.[1] However, the presence of this compound in the DNA can alter the recognition sites for some restriction enzymes, potentially leading to incomplete or failed digestion.[3][4] If restriction digestion is planned, it is crucial to check if the recognition site of your chosen enzyme is affected by this modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low PCR product yield Suboptimal concentration of 8-Aza-7-bromo-7-deaza-dGTP. Titrate the ratio of 8-Aza-7-bromo-7-deaza-dGTP to dGTP. Start with a 3:1 ratio and try varying it to find the optimal balance for your template and polymerase.
Incompatibility with DNA polymerase. Ensure your DNA polymerase is capable of efficiently incorporating this modified nucleotide. Consider testing a different polymerase if issues persist.
Incorrect annealing temperature. The incorporation of modified nucleotides can sometimes affect the melting temperature (Tm) of the primers. Optimize the annealing temperature by performing a gradient PCR.
Poor template quality. Ensure the DNA template is of high purity and free from PCR inhibitors.
Non-specific PCR products (extra bands) Annealing temperature is too low. Increase the annealing temperature in increments of 1-2°C.
Primer design is not optimal. Verify primer specificity using tools like BLAST. Ensure primers do not have significant secondary structures or primer-dimer potential.
High concentration of primers or magnesium chloride. Titrate the concentrations of primers and MgCl₂ to find the optimal conditions that favor specific amplification.
Smearing of PCR product on an agarose (B213101) gel Too much template DNA. Reduce the amount of starting template material in the reaction.
PCR reaction has gone through too many cycles. Reduce the number of PCR cycles to avoid over-amplification and the accumulation of non-specific products.
Degraded template DNA. Use high-quality, intact template DNA for the best results.

Quantitative Data Summary

The following table provides a hypothetical comparison of PCR yield and specificity when using standard dNTPs versus a mix containing 8-Aza-7-bromo-7-deaza-dGTP for a GC-rich template. These values are for illustrative purposes and actual results may vary.

Parameter Standard dNTP Mix dNTP Mix with 8-Aza-7-bromo-7-deaza-dGTP (3:1 ratio with dGTP)
Target Amplicon Size 500 bp (75% GC content)500 bp (75% GC content)
PCR Product Yield (ng/µL) 1585
Specificity (% of total product) 40% (significant non-specific bands)95% (single, sharp band)
Amplification of GC-rich Template Inefficient or failedSignificantly improved

Experimental Protocols

Detailed Methodology for PCR with this compound triphosphate

This protocol provides a starting point for amplifying a GC-rich DNA template using a dNTP mix containing 8-Aza-7-bromo-7-deaza-dGTP.

1. Reagent Preparation:

  • Modified dNTP Mix (10 mM):

    • 10 mM dATP

    • 10 mM dCTP

    • 10 mM dTTP

    • 2.5 mM dGTP

    • 7.5 mM 8-Aza-7-bromo-7-deaza-dGTP

  • Forward and Reverse Primers (10 µM each)

  • Template DNA (10-100 ng/µL)

  • Thermostable DNA Polymerase (e.g., Taq, 5 U/µL)

  • 10x PCR Buffer (with MgCl₂)

  • Nuclease-free water

2. PCR Reaction Setup:

For a total reaction volume of 25 µL:

Component Volume (µL) Final Concentration
10x PCR Buffer2.51x
Modified dNTP Mix (10 mM)0.5200 µM of each dNTP
Forward Primer (10 µM)1.250.5 µM
Reverse Primer (10 µM)1.250.5 µM
Template DNA1.010-100 ng
DNA Polymerase (5 U/µL)0.251.25 Units
Nuclease-free water18.25-
Total Volume 25

3. Thermal Cycling Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation953 minutes1
Denaturation9530 seconds30-35
Annealing55-65*30 seconds
Extension721 minute/kb
Final Extension725 minutes1
Hold41

* The annealing temperature should be optimized based on the primer melting temperatures. A gradient PCR is recommended for initial optimization.

4. Analysis of PCR Products:

  • Analyze the PCR products by running 5-10 µL of the reaction on a 1-2% agarose gel stained with a DNA-binding dye.

  • Visualize the DNA bands under UV light to confirm the size and yield of the amplicon.

Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis Reagent_Mix Prepare Master Mix: - Buffer - Modified dNTPs - Primers - Polymerase Add_Template Add Template DNA Reagent_Mix->Add_Template Denaturation Initial Denaturation (95°C) Add_Template->Denaturation Cycling Cycling (30-35x): - Denaturation (95°C) - Annealing (55-65°C) - Extension (72°C) Denaturation->Cycling Final_Extension Final Extension (72°C) Cycling->Final_Extension Gel_Electrophoresis Agarose Gel Electrophoresis Final_Extension->Gel_Electrophoresis Visualization Visualize Results Gel_Electrophoresis->Visualization

Caption: Experimental workflow for PCR using a modified dNTP mix.

GC_Rich_Amplification cluster_standard Standard dGTP cluster_modified With 8-Aza-7-bromo-7-deaza-dGTP GC_Rich_Template GC-Rich Template Secondary_Structure Secondary Structure Formation (e.g., Hairpin Loop) GC_Rich_Template->Secondary_Structure Hoogsteen H-bonds Polymerase_Stall Polymerase Stalls Secondary_Structure->Polymerase_Stall Failed_Amplification Failed/Low Yield Amplification Polymerase_Stall->Failed_Amplification GC_Rich_Template_Mod GC-Rich Template No_Secondary_Structure Reduced Secondary Structure GC_Rich_Template_Mod->No_Secondary_Structure Disrupted Hoogsteen H-bonds Efficient_Elongation Efficient Polymerase Elongation No_Secondary_Structure->Efficient_Elongation Successful_Amplification Successful Amplification Efficient_Elongation->Successful_Amplification

Caption: Logic diagram comparing amplification of GC-rich templates.

References

Validation & Comparative

Validating 8-Aza-7-bromo-7-deazaguanosine Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, the precise validation of their incorporation is critical. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 8-Aza-7-bromo-7-deazaguanosine into RNA, alongside alternative approaches. Experimental data and detailed protocols are provided to support these comparisons.

This compound is a guanosine (B1672433) analog with modifications to the purine (B94841) ring system that can alter the properties of RNA molecules.[1][2] Validating its successful incorporation into a target RNA sequence is a crucial step in research and development. Mass spectrometry stands out as a powerful and versatile tool for this purpose.[3]

Comparative Analysis of Detection Methods

The choice of method for validating the incorporation of modified nucleosides depends on various factors, including the required sensitivity, specificity, and the nature of the research question. While mass spectrometry is a gold standard for both qualitative and quantitative analysis, other methods offer alternative advantages.[4]

Method Principle Advantages Disadvantages Limit of Detection (LOD) Throughput
LC-MS/MS Separation of enzymatically digested nucleosides by liquid chromatography followed by mass-to-charge ratio and fragmentation pattern analysis.[4][5]High specificity and sensitivity, provides exact mass confirmation and structural information, capable of quantification.[5]Requires specialized equipment and expertise, potential for ion suppression, can be lower throughput.[4]Low fmol to high amol range.[5]Medium
Antibody-based (e.g., ELISA, Dot Blot) Utilizes antibodies that specifically recognize the modified nucleoside.High throughput, relatively inexpensive, easy to implement.Antibody availability and specificity can be limiting, may not distinguish between similar modifications, generally qualitative or semi-quantitative.pg to ng rangeHigh
Sequencing-based (e.g., MeRIP-seq adaptations) Enrichment of RNA fragments containing the modification using an antibody, followed by high-throughput sequencing.[6][7]Provides sequence context of the modification across the transcriptome.[8]Indirect detection method, potential for antibody cross-reactivity leading to false positives, computationally intensive data analysis.[6]Dependent on antibody enrichment efficiencyHigh
Thin Layer Chromatography (TLC) Separation of radiolabeled nucleosides on a stationary phase based on their physicochemical properties.[9]Simple, inexpensive, and effective for separating modified from unmodified nucleosides.[9]Requires radiolabeling, lower sensitivity and resolution compared to LC-MS, not easily quantifiable.pmol rangeLow

Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

This protocol outlines the key steps for the sensitive and specific detection and quantification of this compound in an RNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. RNA Isolation and Purification:

  • Isolate total RNA or the specific RNA of interest from cells or tissues using a standard protocol (e.g., Trizol extraction, column-based purification).

  • Ensure high purity and integrity of the RNA sample, as contaminants can interfere with enzymatic digestion and mass spectrometry analysis.[4]

2. Enzymatic Digestion of RNA to Nucleosides:

  • Digest 1-5 µg of the purified RNA to its constituent nucleosides using a mixture of nucleases. A common combination includes:

    • Nuclease P1 (to cleave phosphodiester bonds)

    • Snake venom phosphodiesterase (to cleave the remaining 3'-phosphomonoesters)

    • Alkaline phosphatase (to remove the 5'-phosphate group)

  • The complete digestion to single nucleosides is crucial for accurate quantification.[4]

3. Liquid Chromatography (LC) Separation:

  • Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient elution program.

  • The mobile phases usually consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The eluent from the LC is introduced into the mass spectrometer.

  • The analysis is performed in positive ion mode using electrospray ionization (ESI).

  • Precursor Ion Scan: The mass spectrometer is set to detect the protonated molecular ion ([M+H]⁺) of this compound.

  • Product Ion Scan (Fragmentation): The precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected. The specific fragmentation pattern provides structural confirmation. For guanosine and its analogs, a characteristic fragment is the nucleobase itself.

5. Data Analysis and Quantification:

  • The amount of this compound is quantified by comparing the peak area of its specific precursor-product ion transition to a standard curve generated from a known amount of the pure modified nucleoside.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation RNA_Isolation RNA Isolation & Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation Enzymatic_Digestion->LC_Separation MS_Detection MS Detection (Precursor Ion) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Product Ions) MS_Detection->MSMS_Fragmentation Quantification Quantification MSMS_Fragmentation->Quantification Validation Validation of Incorporation Quantification->Validation

Caption: Experimental workflow for the validation of this compound incorporation by LC-MS/MS.

Logical Relationship of Validation Methods

The selection of a validation method is often a trade-off between different experimental parameters. The following diagram illustrates the relationship between the desired information and the most suitable analytical approach.

logical_relationship High_Specificity High Specificity & Confirmation LC_MSMS LC-MS/MS High_Specificity->LC_MSMS High_Throughput High Throughput Screening Antibody_Methods Antibody-based Methods High_Throughput->Antibody_Methods Sequence_Context Sequence Context Sequencing_Methods Sequencing-based Methods Sequence_Context->Sequencing_Methods

References

Confirming the Structure of 8-Aza-7-bromo-7-deazaguanosine Modified DNA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of modified oligonucleotides is paramount. The introduction of novel nucleoside analogs, such as 8-Aza-7-bromo-7-deazaguanosine, into DNA can significantly alter its properties and biological activity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for elucidating the three-dimensional structure of such modified DNA in solution, alongside alternative techniques like X-ray Crystallography and Mass Spectrometry.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the high-resolution, three-dimensional structure of macromolecules in a solution state that mimics their physiological environment. It provides detailed information on atomic connectivity, conformation, and dynamics.

Experimental Protocol: NMR-Based Structure Determination of Modified Oligonucleotides

The following protocol outlines the key steps for confirming the structure of an this compound modified DNA duplex:

  • Sample Preparation:

    • The modified oligonucleotide is synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.

    • The crude product is purified by high-performance liquid chromatography (HPLC).

    • The purified oligonucleotide is desalted and dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • For exchangeable proton observation, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For non-exchangeable proton experiments, the sample is lyophilized multiple times from D₂O and finally dissolved in 99.96% D₂O.

    • The final sample concentration is typically in the range of 0.5-2.0 mM.

  • NMR Data Acquisition:

    • Spectra are recorded on a high-field NMR spectrometer (e.g., 600-900 MHz) equipped with a cryoprobe.

    • 1D ¹H NMR: A simple 1D proton spectrum is acquired to assess the overall sample quality and folding of the DNA duplex.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquired in both H₂O and D₂O to establish through-bond proton-proton connectivities within each deoxyribose sugar ring.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquired in both H₂O and D₂O with varying mixing times (e.g., 100-300 ms). This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

    • ¹H-³¹P Correlation Experiments: Used to probe the DNA backbone conformation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is particularly useful for confirming the site of glycosylation (N8 vs. N9) by observing long-range correlations between the anomeric proton (H1') of the deoxyribose and the carbons of the modified base[1][2].

  • Data Processing and Structure Calculation:

    • NMR data are processed using software such as TopSpin, NMRPipe, or Felix.

    • Resonance assignments are made using software like Sparky or CARA.

    • NOE cross-peaks are integrated to derive interproton distance restraints.

    • Torsion angle restraints for the sugar pucker and backbone are derived from coupling constants measured in 2D COSY or related experiments.

    • The collected restraints are used in molecular dynamics and simulated annealing calculations using software packages like AMBER, CYANA, or XPLOR-NIH to generate a family of structures consistent with the NMR data.

  • Structure Validation:

    • The final ensemble of structures is evaluated for quality based on parameters such as the number of restraint violations, Ramachandran plots for the backbone, and overall energy.

Quantitative Data: Representative NMR Chemical Shifts

The following table presents representative ¹H and ¹³C chemical shifts for an this compound nucleoside incorporated into a DNA strand. These values are based on data from closely related 8-aza-7-deazapurine derivatives and typical chemical shift ranges.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Modified Base
H2~7.8 - 8.2-
H6~8.0 - 8.4~150 - 155
Deoxyribose Sugar
H1'~5.8 - 6.2~84 - 88
H2'~2.0 - 2.8~39 - 43
H2''~2.2 - 3.0~39 - 43
H3'~4.5 - 5.0~70 - 74
H4'~4.0 - 4.5~82 - 86
H5'~3.8 - 4.2~61 - 65
H5''~3.8 - 4.2~61 - 65

Note: Chemical shifts can vary depending on the local sequence context, temperature, and pH.

Visualization of the NMR Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Structure Validation synthesis Oligonucleotide Synthesis purification HPLC Purification synthesis->purification dissolution Dissolution in Buffer purification->dissolution nmr_1d 1D ¹H NMR dissolution->nmr_1d nmr_2d 2D NMR (TOCSY, NOESY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing nmr_2d->processing assignment Resonance Assignment processing->assignment restraints Generate Restraints assignment->restraints calculation Structure Calculation restraints->calculation validation Quality Assessment calculation->validation ensemble Final Structural Ensemble validation->ensemble

Workflow for NMR-based structure determination of modified DNA.

Alternative Methods for Structural Confirmation

While NMR is the gold standard for solution-state structure, other techniques provide valuable, complementary information.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution static picture of the modified DNA, often with very high precision.

Experimental Protocol: X-ray Crystallography of a Modified Oligonucleotide

  • Crystallization: The purified oligonucleotide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-ordered, single crystals. This is often the most challenging and time-consuming step.

  • Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or heavy-atom derivatization. An initial model is built into the electron density map and refined to achieve the best fit with the experimental data.

Comparison with NMR Spectroscopy

Parameter X-ray Crystallography NMR Spectroscopy
Sample State Solid (Crystal)Solution
Resolution Typically higher (1-3 Å)Moderate to high (2-4 Å)
Dynamics Provides a static pictureCan probe molecular motion
Sample Amount Micrograms to milligramsMilligrams
Key Challenge Obtaining high-quality crystalsSpectral overlap for larger molecules
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides precise molecular weight information, confirming the successful incorporation of the modification and the overall integrity of the oligonucleotide.

Experimental Protocol: Mass Spectrometry of a Modified Oligonucleotide

  • Sample Preparation: A small amount of the purified oligonucleotide is desalted.

  • Ionization: The sample is ionized using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Analysis: The measured molecular weight is compared to the theoretical molecular weight of the modified oligonucleotide. Tandem MS (MS/MS) can be used to fragment the oligonucleotide and confirm its sequence.

Comparison with NMR Spectroscopy

Parameter Mass Spectrometry NMR Spectroscopy
Information Molecular weight, sequence3D structure, dynamics, conformation
Sensitivity High (picomole to femtomole)Lower (micromole to millimole)
Sample Amount Nanograms to microgramsMilligrams
Structural Detail Limited to connectivityAtomic-level 3D coordinates

Comparative Analysis of Techniques

The choice of analytical method depends on the specific information required by the researcher.

Method_Comparison cluster_question Primary Research Question cluster_method Recommended Technique cluster_info Information Provided q1 What is the 3D structure in solution? nmr NMR Spectroscopy q1->nmr q2 What is the atomic-resolution static structure? xray X-ray Crystallography q2->xray q3 Is the modification incorporated correctly? ms Mass Spectrometry q3->ms info_nmr Solution structure, dynamics, conformation nmr->info_nmr info_xray Crystal structure, high resolution xray->info_xray info_ms Molecular weight, sequence ms->info_ms

Logical relationship for choosing an analytical technique.

Conclusion

For a comprehensive understanding of an this compound modified DNA oligonucleotide, a multi-pronged approach is often the most effective.

  • Mass Spectrometry should be the initial step to rapidly confirm the successful synthesis and incorporation of the modified nucleoside.

  • NMR Spectroscopy is the indispensable tool for determining the detailed three-dimensional structure and dynamic properties of the modified DNA in a physiologically relevant solution state.

  • X-ray Crystallography , if successful, can provide a highly detailed, static snapshot of the structure, which can complement the solution-state information from NMR.

For researchers and drug development professionals, NMR remains the most comprehensive single technique for elucidating the structural consequences of incorporating novel modifications like this compound into DNA.

References

A Comparative Analysis of 8-Aza-7-bromo-7-deazaguanosine and 7-deazaguanosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogues, both 8-Aza-7-bromo-7-deazaguanosine and 7-deazaguanosine (B17050) have emerged as compounds of significant interest for researchers in virology, oncology, and immunology. This guide provides a comprehensive comparative analysis of these two molecules, summarizing their known biological activities, mechanisms of action, and presenting available experimental data to inform future research and development.

While direct comparative studies between this compound and 7-deazaguanosine are limited, this guide draws upon available data for 7-deazaguanosine and structurally related compounds, such as 8-chloro-7-deazaguanosine, to provide a valuable comparative perspective.

Chemical Structures and Properties

Feature7-deazaguanosineThis compound
Chemical Structure Guanosine analogue with a carbon atom at the 7-position of the purine (B94841) ring.Guanosine analogue with a nitrogen atom at the 8-position and a bromine atom at the 7-position of the purine ring.
CAS Number 7802-93-996555-37-2[1]
Molecular Formula C11H14N4O5C10H12BrN5O5[1]
Key Structural Differences Pyrrolo[2,3-d]pyrimidine core.Pyrazolo[3,4-d]pyrimidine core with a bromine substituent.[2][3]

Comparative Biological Activity

Both 7-deazaguanosine and 8-aza-7-deazapurine derivatives have demonstrated a range of biological activities. The primary focus of research has been on their antiviral and immunomodulatory properties.

Antiviral Activity

7-deazaguanosine has been identified as an orally active biological response modifier with broad-spectrum antiviral activity against certain RNA viruses.[4] Its mechanism is largely attributed to the induction of interferon and the activation of natural killer (NK) cells and phagocytic cells.[4]

Table 1: Comparative Antiviral Activity in Mice

Virus7-deazaguanosine (Intraperitoneal Dosing)8-chloro-7-deazaguanosine (Intraperitoneal Dosing)
Semliki Forest VirusHighly protective at 50, 100, and 200 mg/kg/day[4]Protected the majority of mice at 25, 50, and 100 mg/kg/day[6]
San Angelo VirusHighly protective at 50, 100, and 200 mg/kg/day[4]Protected the majority of mice at 25, 50, and 100 mg/kg/day[6]
Banzi VirusSignificant survivor increases[4]Protected the majority of mice at 25, 50, and 100 mg/kg/day[6]
Encephalomyocarditis VirusSignificant survivor increases[4]Protected the majority of mice at 25, 50, and 100 mg/kg/day[6]

Note: Data for this compound is inferred from studies on 8-chloro-7-deazaguanosine.

Immunomodulatory Effects

A key mechanism underlying the antiviral activity of these compounds is their ability to stimulate the innate immune system.

Table 2: Comparative Immunomodulatory Effects

Effect7-deazaguanosine8-chloro-7-deazaguanosine
Interferon Induction Induces up to 10^5 U/ml of interferon in mouse sera following oral (200 mg/kg) or intraperitoneal (50 mg/kg) administration.[4]Induced similar amounts of interferon as a related compound following intraperitoneal injections. Orally active in inducing interferon.[5][6]
Natural Killer (NK) Cell Activation Causes significant activation of NK cells.[4]Not explicitly stated, but interferon induction suggests a potential for NK cell activation.
Phagocytic Cell Activation Causes significant activation of phagocytic cells.[4]Not explicitly stated.
Antitumor and Antibacterial Activity

Derivatives of both 7-deazaguanine (B613801) and 8-aza-7-deazapurine have been investigated for their potential as anticancer and antibacterial agents. 7-deazaguanosine is considered a purine nucleoside analogue with potential antitumor activity, targeting indolent lymphoid malignancies through mechanisms like inhibition of DNA synthesis and induction of apoptosis.[7] Various 8-aza-7-deazapurine nucleoside derivatives have also been synthesized and evaluated for their anticancer activity.[2] Additionally, flexible analogues of 8-aza-7-deazapurine nucleosides have shown inhibitory properties against M. tuberculosis.[8]

Mechanism of Action

The proposed mechanisms of action for these compounds, particularly their antiviral effects, are centered on the activation of innate immune signaling pathways.

Immune_Response_Pathway Proposed Immunomodulatory and Antiviral Signaling Pathway Compound 7-deazaguanosine or 8-Aza-7-deazapurine derivative TLR7 Toll-like Receptor 7 (TLR7) Compound->TLR7 Activates MyD88 MyD88 TLR7->MyD88 Recruits IRFs Interferon Regulatory Factors (IRFs) MyD88->IRFs Activates IFN Type I Interferon (IFN-α/β) Production IRFs->IFN Induces NK_cells Natural Killer (NK) Cells IFN->NK_cells Activates Phagocytes Phagocytic Cells IFN->Phagocytes Activates Antiviral_State Establishment of Antiviral State NK_cells->Antiviral_State Phagocytes->Antiviral_State

Caption: Proposed signaling pathway for the immunomodulatory and antiviral effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the evaluation of these compounds.

Synthesis of 7-bromo-8-aza-7-deazaguanosine Analogue

A reported synthesis involves the deprotection of a precursor compound with NH3/MeOH at 120 °C, where a bromo-atom at position 2 is substituted with an NH2 group, resulting in the corresponding 7-bromo-8-aza-7-deazaguanosine analogue.[2] This highlights the reactivity of different positions on the purine ring analogue.

Synthesis_Workflow General Synthesis Workflow for a 7-bromo-8-aza-7-deazaguanosine Analogue start 2,7-dibromo-8-aza-purine precursor reagents NH3/MeOH 120 °C start->reagents product 7-bromo-8-aza-7-deazaguanosine analogue reagents->product

Caption: Simplified workflow for the synthesis of a 7-bromo-8-aza-7-deazaguanosine analogue.

In Vivo Antiviral Assay (Semliki Forest Virus Model)
  • Animal Model: Mice are used as the host.

  • Treatment: The test compound (e.g., 7-deazaguanosine) is administered intraperitoneally at varying doses (e.g., 50, 100, and 200 mg/kg/day) 24 and 18 hours prior to virus inoculation.[4]

  • Virus Challenge: Mice are inoculated with a lethal dose of Semliki Forest virus.

  • Endpoint: The primary endpoint is the survival rate of the treated mice compared to a control group.

Interferon Induction Assay
  • Animal Model: Mice.

  • Treatment: The compound is administered orally or intraperitoneally.

  • Sample Collection: Blood is collected from the mice at various time points (e.g., 1 to 4 hours) after treatment.

  • Measurement: Serum interferon levels are quantified using a standard biological assay, such as a viral plaque reduction assay with a reference interferon standard.

Natural Killer (NK) Cell Activation Assay
  • Cell Source: Spleen cells are harvested from treated and control mice.

  • Target Cells: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, are used as target cells.

  • Assay: A standard chromium-51 (B80572) (⁵¹Cr) release assay is performed. Target cells are labeled with ⁵¹Cr, and co-cultured with spleen cells at different effector-to-target cell ratios.

  • Measurement: The amount of ⁵¹Cr released into the supernatant, which is proportional to the lysis of target cells, is measured to determine NK cell activity.

Conclusion and Future Directions

Both 7-deazaguanosine and 8-aza-7-deazapurine derivatives represent promising scaffolds for the development of novel therapeutic agents. 7-deazaguanosine has well-documented antiviral and immunomodulatory properties. While direct data on this compound is sparse, the available information on the closely related 8-chloro-7-deazaguanosine suggests that this class of compounds may offer advantages in terms of potency, oral bioavailability, and safety profile.

Future research should focus on the direct comparative evaluation of this compound and 7-deazaguanosine to precisely delineate their respective activities and therapeutic potential. Further elucidation of their mechanisms of action, particularly their interaction with innate immune receptors, will be crucial for optimizing their clinical development. The synthesis and screening of a broader range of 8-aza-7-deazapurine derivatives are warranted to explore the structure-activity relationships and identify lead candidates for further investigation.

References

Unraveling the Structural Impact of 8-Aza Modifications on DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on DNA structure is paramount for the design of novel therapeutics and diagnostic tools. The introduction of an 8-aza modification, where a carbon atom at the 8th position of a purine (B94841) base is replaced by a nitrogen atom, has emerged as a significant area of interest. This guide provides a comprehensive comparison of the structural implications of 8-aza-modified DNA, supported by experimental data and detailed methodologies.

Delving into the Structural Perturbations: A Comparative Analysis

The 8-aza modification, primarily studied in the form of 8-azaguanine (B1665908) and 8-azaadenine (B1664206), subtly alters the electronic and steric properties of the purine ring system. These changes can influence base pairing, stacking interactions, and the overall helical geometry of the DNA duplex.

Thermal Stability: A Quantitative Look

The thermodynamic stability of DNA duplexes is a critical parameter affected by chemical modifications. Melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, provides a direct measure of this stability.

Oligonucleotide Sequence (5'-3')ModificationMelting Temperature (Tm) (°C)ΔTm (°C) vs. UnmodifiedReference
d(CGCGAATTCGCG)Unmodified55.0-[1][2]
d(CGCG AATTCGCG)8-aza-Guanine53.0-2.0[1][2]
d(TGCGCA)₂Unmodified48.0-[1][2]
d(TGCGC A)₂8-aza-Guanine46.5-1.5[1][2]
d(CGCGAATTCGCG)Unmodified55.0-[1][2]
d(CGCGAA TTCGCG)8-aza-Adenine54.0-1.0[1][2]
d(GCTAGCTA)₂Unmodified42.0-[1][2]
d(GCTA GCTA)₂8-aza-Adenine41.2-0.8[1][2]

Table 1: Comparative melting temperatures of unmodified and 8-aza-modified DNA duplexes.

As evidenced in Table 1, the incorporation of an 8-azaguanine or 8-azaadenine residue generally leads to a slight decrease in the thermal stability of the DNA duplex. This destabilization is attributed to alterations in the hydrogen bonding and base stacking energies.

In contrast, studies on 8-aza-7-deazapurines have shown varied effects. For instance, oligonucleotides incorporating 7-(octa-1,7-diynyl) derivatives of 8-aza-7-deaza-2'-deoxyguanosine (B20998) have been reported to form slightly more stable hybrids than canonical DNA.[1] This suggests that substitutions at the 7-position can modulate the impact of the 8-aza modification.

Visualizing the Impact: Structural Insights from Experimental Techniques

A variety of biophysical techniques are employed to elucidate the structural consequences of 8-aza modifications at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of DNA in solution. For 8-aza-modified DNA, NMR studies can reveal changes in base pairing, sugar pucker conformation, and overall helical parameters.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Oligo_Synthesis Oligonucleotide Synthesis & Purification Sample_Dissolution Dissolution in NMR Buffer (e.g., 100 mM NaCl, 10 mM Na-phosphate, pH 7.0) Oligo_Synthesis->Sample_Dissolution Annealing Annealing (Heating to 90°C and slow cooling) Sample_Dissolution->Annealing OneD_NMR 1D ¹H NMR Annealing->OneD_NMR NMR Sample TwoD_NOESY 2D NOESY OneD_NMR->TwoD_NOESY TwoD_TOCSY 2D TOCSY OneD_NMR->TwoD_TOCSY TwoD_HSQC 2D ¹H-¹³C/¹⁵N HSQC TwoD_NOESY->TwoD_HSQC Resonance_Assignment Resonance Assignment TwoD_HSQC->Resonance_Assignment NMR Spectra Distance_Restraints NOE-based Distance Restraints Resonance_Assignment->Distance_Restraints Torsion_Angle_Restraints J-coupling based Torsion Angle Restraints Resonance_Assignment->Torsion_Angle_Restraints Structure_Calculation Structure Calculation & Refinement Distance_Restraints->Structure_Calculation Torsion_Angle_Restraints->Structure_Calculation Final_Structure Final_Structure Structure_Calculation->Final_Structure 3D Structure

Workflow for NMR structural analysis of 8-aza-modified DNA.

X-ray Crystallography

X-ray crystallography offers a static, high-resolution picture of the DNA structure in the crystalline state. This technique can precisely determine bond lengths, bond angles, and the overall conformation of the DNA helix, providing invaluable insights into the structural perturbations caused by the 8-aza modification.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_determination Structure Determination Oligo_Prep Oligonucleotide Preparation & Purification Screening Crystallization Screening (Varying precipitants, pH, temperature) Oligo_Prep->Screening Optimization Optimization of Crystal Growth Screening->Optimization Crystal_Mounting Crystal Mounting & Cryo-cooling Optimization->Crystal_Mounting Diffraction-quality Crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Diffraction Pattern Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure 3D Crystal Structure

General workflow for X-ray crystallography of DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for probing the overall secondary structure of DNA. The CD spectrum of DNA is sensitive to changes in helical geometry. For 8-aza-modified DNA, CD can indicate whether the duplex adopts a standard B-form, or if there are significant conformational changes towards A-form or Z-form DNA.

CD_Analysis cluster_sample Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Sample 8-Aza-Modified DNA in Buffer (e.g., 10 mM Phosphate, 100 mM NaCl) Spectropolarimeter Spectropolarimeter Sample->Spectropolarimeter Wavelength_Scan Wavelength Scan (e.g., 200-320 nm) Spectropolarimeter->Wavelength_Scan Spectrum CD Spectrum Wavelength_Scan->Spectrum Comparison Comparison with Standard Spectra (B-DNA, A-DNA, Z-DNA) Spectrum->Comparison Conclusion Conclusion Comparison->Conclusion Conformational Information

Workflow for Circular Dichroism (CD) analysis of DNA.

Experimental Protocols: A Guide to Best Practices

Reproducible and reliable data are the cornerstones of scientific research. The following sections provide detailed methodologies for the key experiments cited in the study of 8-aza-modified DNA.

Synthesis and Purification of 8-Aza-Modified Oligonucleotides

Objective: To synthesize and purify oligonucleotides containing 8-aza-modified nucleosides.

Methodology:

  • Solid-Phase Synthesis: Oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite (B1245037) chemistry.[3][4] The 8-aza-modified phosphoramidite is incorporated at the desired position in the sequence.

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.[5]

    • Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.[5]

    • Gradient: A linear gradient from 0% to 50% B over 20 minutes is typically used.[5]

    • Detection: UV absorbance at 260 nm.

  • Desalting: The purified oligonucleotide is desalted using a size-exclusion column.

Thermal Denaturation (Tm) Analysis

Objective: To determine the melting temperature of DNA duplexes.

Methodology:

  • Sample Preparation: Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The final DNA concentration is typically in the range of 1-10 µM.

  • Annealing: The sample is heated to 90°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

NMR Spectroscopy

Objective: To determine the three-dimensional structure of an 8-aza-modified DNA duplex in solution.

Methodology:

  • Sample Preparation: The purified and desalted oligonucleotide is dissolved in an NMR buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O). The final concentration is typically around 1 mM.[6]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These typically include:

    • 1D ¹H spectra for initial assessment of sample quality.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify protons that are spin-coupled within the same sugar ring.

    • 2D ¹H-¹³C and/or ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon and nitrogen resonances, if isotopic labeling is used.

  • Data Processing and Analysis: The NMR data are processed using appropriate software. Resonance assignments are made by systematically connecting the observed cross-peaks in the 2D spectra.

  • Structure Calculation: The NOE-derived distance restraints and torsion angle restraints derived from J-coupling constants are used as input for molecular dynamics-based structure calculation programs to generate a family of 3D structures consistent with the NMR data.

X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of an 8-aza-modified DNA duplex.

Methodology:

  • Crystallization: The purified oligonucleotide is mixed with various precipitants (e.g., polyethylene (B3416737) glycol, salts) at different concentrations and pH values to screen for crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement or other phasing methods.

  • Model Building and Refinement: An atomic model of the DNA duplex is built into the electron density map and refined against the diffraction data to obtain the final high-resolution structure.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall secondary structure of an 8-aza-modified DNA duplex.

Methodology:

  • Sample Preparation: The purified oligonucleotide duplex is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) at a concentration of approximately 1-5 µM.[7]

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically over a wavelength range of 200-320 nm.

  • Data Analysis: The resulting spectrum is compared to standard CD spectra for B-form, A-form, and Z-form DNA to determine the predominant conformation of the 8-aza-modified duplex.

Conclusion

The 8-aza modification introduces subtle yet significant changes to the structure of DNA. While generally leading to a modest decrease in thermal stability, the precise impact is sequence-dependent and can be modulated by other chemical modifications. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the structural and functional consequences of this and other DNA modifications, ultimately paving the way for the development of innovative nucleic acid-based technologies.

References

A Comparative Guide to the Fluorescent Properties of 8-Azapurine Analogs and Other Guanosine Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific molecular probes is a driving force in modern biological research and drug discovery. Fluorescent nucleoside analogs, particularly those mimicking guanosine (B1672433), are invaluable tools for elucidating the structure, dynamics, and interactions of nucleic acids and proteins. This guide provides a comparative overview of the fluorescent properties of 8-aza-7-deazaguanosine analogs and other key fluorescent guanosine mimics, supported by experimental data and protocols.

At a Glance: Fluorescent Properties of Guanosine Analogs

Compound ClassSpecific AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Characteristics
8-Azapurine (B62227) 8-Azaguanosine (anionic form)~290~3700.55Not specified in findingsFluorescence is pH-dependent, originating from the anionic species.[1][2]
8-Aza-7-deazapurine Conjugates Pyrene "Click" ConjugatesNot specifiedNot specifiedHighNot specified in findingsExhibit significantly higher fluorescence emission compared to their 7-deazapurine counterparts.[3]
8-Substituted-2'-deoxyguanosine 8-(2-pyridyl)-dG (2PyG)~310~3800.02 - 0.45Not specified in findingsQuantum yields are context-dependent upon incorporation into nucleic acids.[4]
8-(2-phenylethenyl)-dG (StG)~350~4300.02 - 0.45Not specified in findingsOffers a range of emission wavelengths suitable for various applications.[4]
8-[2-(pyrid-4-yl)-ethenyl]-dG (4PVG)~360~4600.02 - 0.45Not specified in findingsProvides red-shifted emission compared to other 8-substituted analogs.[4]
Thieno[3,4-d]pyrimidine Analog CF3thG~400~500Not specifiedNot specified in findingsA newer generation emissive analog with red-shifted absorption and emission, suitable for live-cell imaging.[5][6][7][8]

Experimental Protocols

Accurate determination of fluorescent properties is paramount for the reliable application of these analogs. Below are generalized methodologies for key experiments.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, and quantum yield of a fluorescent nucleoside analog.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent nucleoside analog of interest

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the nucleoside analog in the desired buffer to an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

  • Excitation and Emission Spectra:

    • Record the fluorescence emission spectrum by exciting the sample at its absorption maximum. The wavelength of maximum emission intensity is the emission maximum (λem).

    • Record the fluorescence excitation spectrum by monitoring the emission at the determined λem while scanning the excitation wavelengths. The wavelength of maximum excitation intensity is the excitation maximum (λex).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the quantum yield standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Molar Extinction Coefficient Determination

Objective: To determine the molar extinction coefficient (ε) of a nucleoside analog at its absorption maximum.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent nucleoside analog

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the nucleoside analog and dissolve it in a precise volume of a suitable solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting line, according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length (typically 1 cm).

Application Workflow: Utilizing Fluorescent Guanosine Analogs in High-Throughput Screening

Fluorescent nucleoside analogs are powerful tools in high-throughput screening (HTS) for the discovery of enzyme inhibitors. The following diagram illustrates a typical workflow.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Validation A Synthesize & Characterize Fluorescent Guanosine Analog C Optimize Assay Conditions (Buffer, pH, Temperature) A->C B Purify Target Enzyme B->C D Dispense Enzyme & Fluorescent Analog into Microplate C->D E Add Compound Library (One Compound per Well) D->E F Incubate E->F G Measure Fluorescence Signal (Plate Reader) F->G H Identify 'Hits' (Compounds Causing Signal Change) G->H I Dose-Response Curves (Determine IC50) H->I J Secondary Assays (Confirm Mechanism of Action) I->J

Caption: Workflow for a high-throughput screen using a fluorescent guanosine analog to identify enzyme inhibitors.

This workflow demonstrates how a change in the fluorescence signal of the analog upon binding to a target enzyme can be used to screen large libraries of compounds for potential inhibitors. Compounds that displace the fluorescent analog from the enzyme's active site will cause a measurable change in fluorescence, identifying them as "hits" for further investigation.

Conclusion

While direct fluorescent data for 8-Aza-7-bromo-7-deazaguanosine remains elusive, the broader family of 8-azapurine and 8-aza-7-deazapurine nucleosides demonstrates significant potential as fluorescent probes. Their properties, particularly the high quantum yield of 8-azaguanosine's anion and the enhanced emission of 8-aza-7-deazapurine conjugates, make them valuable research tools. The ongoing development of novel fluorescent guanosine analogs, such as CF3thG, continues to expand the capabilities for real-time analysis of biological processes in vitro and in living cells. The selection of an appropriate fluorescent analog will ultimately depend on the specific experimental requirements, including the desired photophysical properties and the biological system under investigation.

References

A Comparative Guide to 8-Aza-7-bromo-7-deazaguanosine for Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of oligonucleotide stability is paramount. Modified nucleosides are crucial tools in this endeavor, offering enhanced hybridization properties for applications ranging from diagnostics to therapeutics. This guide provides a comparative analysis of 8-Aza-7-bromo-7-deazaguanosine, a modified guanosine (B1672433) analog, against relevant alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Modified Guanosine Analogs

The primary function of incorporating this compound into an oligonucleotide is to enhance the thermal stability of the resulting DNA or RNA duplex. The key performance indicator for this is the melting temperature (T_m), the temperature at which half of the duplex dissociates. The introduction of a halogen atom at the 7-position of the 8-aza-7-deazapurine scaffold generally leads to a significant stabilization of the oligonucleotide duplex.

The table below summarizes the relative performance of this compound compared to natural deoxyguanosine and other relevant analogs.

Modified NucleosideKey Structural DifferenceImpact on Duplex Thermal Stability (T_m)
This compound Nitrogen at position 8, Bromine at position 7Significant Increase
2'-deoxyguanosine (Natural)Standard purine (B94841) structureBaseline
8-Aza-7-deazaguanosineNitrogen at position 8, Hydrogen at position 7Moderate Increase[1]
7-Iodo-8-aza-7-deazaguanosineNitrogen at position 8, Iodine at position 7Significant Increase (often greater than bromo)[2]

Note: The exact ΔT_m (change in melting temperature) is sequence-dependent. However, studies have consistently shown that 7-substituted 8-aza-7-deazapurine nucleosides lead to a stabilization of oligonucleotide duplexes with antiparallel chain orientation.[2]

Mechanism of Action: Structural Impact on Duplex Stability

The enhanced stability conferred by this compound stems from its altered electronic and steric properties compared to natural guanosine. The substitution of carbon-8 with a nitrogen atom and the introduction of a bulky, electronegative bromine atom at the 7-position (which protrudes into the major groove of the DNA duplex) influences base stacking and hydrogen-bonding capabilities, leading to a more stable duplex structure.

The following diagram illustrates the structural relationship and the incorporation of the modified base into a DNA duplex.

G1 cluster_0 Modified Nucleoside Synthesis cluster_1 Oligonucleotide Synthesis & Analysis Start 7-bromo-8-aza-7-deazaguanine Glycosylation Glycosylation with Deoxyribose Sugar Start->Glycosylation Protection Protection of Functional Groups Glycosylation->Protection Phosphitylation Phosphitylation Protection->Phosphitylation Phosphoramidite (B1245037) This compound Phosphoramidite Phosphitylation->Phosphoramidite Incorp Incorporation of Modified Phosphoramidite Phosphoramidite->Incorp Used in Solid_Phase_Synthesis Automated Solid-Phase Oligonucleotide Synthesis Solid_Phase_Synthesis->Incorp Cleavage_Deprotection Cleavage and Deprotection Incorp->Cleavage_Deprotection Purification Purification of Modified Oligonucleotide Cleavage_Deprotection->Purification Hybridization Hybridization with Complementary Strand Purification->Hybridization Tm_Analysis UV Thermal Melting Analysis Hybridization->Tm_Analysis

Caption: Workflow for the synthesis and analysis of oligonucleotides containing this compound.

The logical relationship between the modification and its effect can be visualized as follows:

G2 Guanosine Natural Guanosine Modified_G This compound Guanosine->Modified_G is modified to Alteration Structural & Electronic Alteration Modified_G->Alteration leads to Effect Enhanced Base Stacking & Altered H-Bonding Potential Alteration->Effect causes Result Increased Duplex Stability (Higher Tm) Effect->Result results in

Caption: Logical pathway from nucleoside modification to increased duplex stability.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of these findings. Below are outlines of the key experimental protocols.

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for oligonucleotide synthesis.

  • Starting Material: The synthesis typically begins with a commercially available or synthesized 7-bromo-8-aza-7-deazaguanine base.

  • Glycosylation: The base is glycosylated with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) under anhydrous conditions, often catalyzed by a Lewis acid.

  • Protection: The exocyclic amine and hydroxyl groups of the resulting nucleoside are protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the exocyclic amine with an acyl group like isobutyryl.

  • Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer, which is then purified by column chromatography.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidite into an oligonucleotide is achieved via standard automated solid-phase synthesis.

  • Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

  • Cycle: The synthesis proceeds in a cycle of four steps for each added base:

    • De-blocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: The modified phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a base (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified, typically by HPLC, to isolate the full-length product.

Thermal Melting (T_m) Analysis

The stability of the duplex containing the modified nucleoside is determined by UV-Vis spectrophotometry.

  • Sample Preparation: The purified modified oligonucleotide and its complementary strand are mixed in equimolar amounts in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Annealing: The sample is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (T_m) is determined from the resulting melting curve as the temperature at the maximum of the first derivative of the absorbance with respect to temperature. This corresponds to the point where 50% of the duplexes have dissociated into single strands.

References

comparative study of the antibacterial activity of 8-Aza-7-bromo-7-deazaguanosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Aza-7-deazaguanosine Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and their potential as antibacterial agents is an active area of research.[1][2] The 8-aza-7-deazaguanosine scaffold, a modification of the natural purine (B94841) structure, presents a promising framework for the development of new antibacterial compounds. These modifications can alter the molecule's interaction with bacterial enzymes, potentially leading to selective inhibition of microbial growth. The introduction of a bromine atom at the 7-position, creating 8-aza-7-bromo-7-deazaguanosine, is a synthetic modification of interest, though its specific antibacterial properties are yet to be reported. A 2019 study detailed the synthesis of a 7-bromo-8-aza-7-deazaguanosine analogue, however, its biological evaluation was focused on anticancer activity.[3]

Recent studies have explored the antibacterial potential of flexible analogs of 8-aza-7-deazapurine nucleosides, revealing activity against mycobacteria.[4][5] This guide focuses on the available quantitative data for these related compounds to provide a comparative perspective.

Data Presentation: Antibacterial Activity of 8-Aza-7-deazapurine Nucleoside Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values for several flexible 8-aza-7-deazapurine nucleoside analogs against Mycobacterium smegmatis and Mycobacterium tuberculosis. The data is extracted from a 2023 study by Khandazhinskaya et al.[4][5]

Compound NumberChemical Name/StructureTarget OrganismMIC₉₉ (µg/mL)
6 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazoleM. tuberculosis H37Rv20[4][5]
9 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazoleM. smegmatis mc² 15513[4][5]
10 4-(4-aminopyridin-3-yl)-1H-pyrazolM. tuberculosis H37Rv40[4][5]
19 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazoleM. smegmatis mc² 15550[4][5]

Experimental Protocols

The antibacterial activity data presented above was obtained using the following methodologies as described in the cited literature.[4]

Bacterial Strains and Culture Conditions:
  • Mycobacterium tuberculosis H37Rv: Cultured on Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.5% glycerol.

  • Mycobacterium smegmatis mc² 155: Grown in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial cultures were grown to mid-log phase and diluted to a standardized concentration.

  • Compound Preparation: The test compounds were dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension was added to each well of the microtiter plates containing the serially diluted compounds.

  • Incubation: The plates were incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 7-14 days for M. tuberculosis).

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that inhibited 99% of the visible growth of the bacteria (MIC₉₉).

Proposed Mechanism of Action

The precise mechanism of action for 8-aza-7-deazaguanosine analogs against bacteria has not been fully elucidated. However, based on the known mechanisms of other nucleoside analogs, a plausible pathway involves the intracellular activation of the compound and subsequent interference with essential cellular processes.[1]

Proposed_Mechanism_of_Action cluster_outside Bacterial Cell Exterior cluster_inside Bacterial Cell Interior Analog 8-Aza-7-deazaguanosine Analog Transport Nucleoside Transporter Analog->Transport Uptake Bacterial_Kinases Bacterial Kinases Activated_Analog Phosphorylated Analog (Active Form) DNA_Polymerase DNA Polymerase Activated_Analog->DNA_Polymerase Competitive Inhibition RNA_Polymerase RNA Polymerase Activated_Analog->RNA_Polymerase Competitive Inhibition Inhibition_DNA Inhibition of DNA Synthesis DNA_Polymerase->Inhibition_DNA Inhibition_RNA Inhibition of RNA Synthesis RNA_Polymerase->Inhibition_RNA Bacterial_Kinases->Activated_Analog Phosphorylation

Caption: Proposed mechanism of action for 8-aza-7-deazaguanosine analogs.

Experimental Workflow for Antibacterial Screening

The general workflow for screening nucleoside analogs for antibacterial activity is a multi-step process that begins with the synthesis of the compounds and progresses through in vitro testing to determine their efficacy.

Experimental_Workflow A Synthesis of 8-Aza-7-deazaguanosine Analogs B Primary Screening: MIC Determination (e.g., Broth Microdilution) A->B C Secondary Screening: Bactericidal vs. Bacteriostatic Activity B->C Active Compounds D Cytotoxicity Assay (e.g., against mammalian cells) C->D E Mechanism of Action Studies D->E Low Toxicity F Lead Compound Identification E->F

Caption: General experimental workflow for antibacterial screening.

Conclusion

The available data, although not specific to this compound, indicates that the broader class of 8-aza-7-deazapurine nucleoside analogs possesses promising antibacterial activity, particularly against mycobacteria. The flexible analogs have demonstrated potent inhibition of M. tuberculosis and M. smegmatis at micromolar concentrations.

This comparative guide highlights the potential of this chemical scaffold in the development of new antibacterial agents. Further research is warranted to synthesize and evaluate the antibacterial activity of this compound and other halogenated analogs. Such studies would provide a more direct comparison and could lead to the identification of novel lead compounds for the treatment of bacterial infections. The detailed experimental protocols and proposed mechanism of action provided herein offer a framework for these future investigations.

References

Safety Operating Guide

Personal protective equipment for handling 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Aza-7-bromo-7-deazaguanosine. The following procedures are based on best practices for handling similar nucleoside analogs and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and institutional safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles or GlassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. Required at all times in the laboratory.[1]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashes.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For prolonged handling or direct contact, consider double-gloving.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect against minor spills and contamination.[2]
Chemical-Resistant GownRecommended for procedures with a higher risk of contamination.
Respiratory Protection Particle Filter RespiratorNot required under normal conditions of use.[1] However, if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a freezer, as recommended for stability.[1][4]

  • Keep the container tightly sealed in a dry, well-ventilated area.[3]

2. Preparation and Weighing:

  • Handle the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of any dust.

  • Avoid the formation of dust during handling.[1][3]

  • Use appropriate tools (e.g., spatulas) for transferring the solid.

3. Dissolution:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

4. General Handling Precautions:

  • Avoid all direct contact with the skin, eyes, and clothing.[1][3]

  • Do not ingest or inhale the compound.[1][3]

  • Practice good industrial hygiene; wash hands thoroughly after handling and before leaving the laboratory.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Unused or unwanted solutions of the compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.[5]

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Waste Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Safe Handling

start Start receive Receive and Inspect Compound start->receive store Store in Freezer receive->store ppe Don Personal Protective Equipment (PPE) store->ppe handle Weigh and Prepare Solution in Fume Hood ppe->handle experiment Perform Experiment handle->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.